Fatostatin hydrobromide
Description
Properties
IUPAC Name |
4-(4-methylphenyl)-2-(2-propylpyridin-4-yl)-1,3-thiazole;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2S.BrH/c1-3-4-16-11-15(9-10-19-16)18-20-17(12-21-18)14-7-5-13(2)6-8-14;/h5-12H,3-4H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJCFNQZVFUMORB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC=CC(=C1)C2=NC(=CS2)C3=CC=C(C=C3)C.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BrN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801044314 | |
| Record name | 4-[4-(4-Methylphenyl)-2-thiazolyl]-2-propylpyridine hydrobromide (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801044314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
298197-04-3 | |
| Record name | 4-[4-(4-Methylphenyl)-2-thiazolyl]-2-propylpyridine hydrobromide (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801044314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2-propylpyridin-4-yl)-4-p-tolylthiazole hydrobromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The SREBP Pathway: A Master Regulator of Lipid Homeostasis and a Target for Therapeutic Intervention with Fatostatin
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
The Sterol Regulatory Element-Binding Protein (SREBP) pathway is a critical signaling cascade that governs the synthesis and uptake of cholesterol and fatty acids, playing a central role in maintaining cellular lipid homeostasis. Dysregulation of this pathway is implicated in a range of metabolic diseases, including hyperlipidemia, fatty liver disease, and certain cancers. This technical guide provides a comprehensive overview of the molecular mechanisms underlying the SREBP pathway, from the sterol-sensing activation cascade in the endoplasmic reticulum to the transcriptional regulation of target genes in the nucleus. Furthermore, we delve into the mechanism of action of Fatostatin, a small molecule inhibitor of the SREBP pathway that has emerged as a valuable research tool and a potential therapeutic agent. This document details the direct interaction of Fatostatin with the SREBP Cleavage-Activating Protein (SCAP), preventing the translocation of the SREBP-SCAP complex and subsequent proteolytic activation of SREBP. We present quantitative data on the effects of Fatostatin, detailed experimental protocols for studying the SREBP pathway, and visual diagrams to elucidate the complex signaling and experimental workflows.
The Sterol Regulatory Element-Binding Protein (SREBP) Pathway
The SREBP family of transcription factors are central regulators of lipid metabolism.[1][2][3] In mammals, there are three main isoforms encoded by two genes: SREBP-1a and SREBP-1c (from the SREBF1 gene) and SREBP-2 (from the SREBF2 gene).[2][4] These isoforms have distinct but overlapping roles; SREBP-1c preferentially activates genes involved in fatty acid synthesis, while SREBP-2 is the primary regulator of cholesterol biosynthesis.[1][3][5] SREBP-1a is a potent activator of both pathways.[1][5]
The activity of SREBPs is tightly regulated by cellular sterol levels through a multi-step process involving several key proteins:
-
SREBP (Sterol Regulatory Element-Binding Protein): Synthesized as an inactive precursor protein of approximately 125 kDa, it is embedded in the endoplasmic reticulum (ER) membrane.[1][4]
-
SCAP (SREBP Cleavage-Activating Protein): A polytopic ER membrane protein that acts as the cellular sterol sensor.[6][7] It binds to SREBP and escorts it from the ER to the Golgi apparatus under low sterol conditions.[7][8]
-
INSIG (Insulin-Induced Gene): An ER resident protein that binds to the SREBP-SCAP complex when cellular sterol levels are high, retaining the complex in the ER and preventing SREBP activation.[4][6][7]
Mechanism of SREBP Activation
The activation of SREBP is a classic example of regulated intramembrane proteolysis (RIP).[2] The process is initiated by the cellular demand for lipids:
-
High Sterol Conditions: When cellular cholesterol levels are high, cholesterol binds to the sterol-sensing domain of SCAP.[6][7] This promotes the binding of SCAP to INSIG, which anchors the SREBP-SCAP complex in the ER membrane, preventing its transport to the Golgi.[4][6][7]
-
Low Sterol Conditions: When cellular cholesterol levels fall, INSIG dissociates from the SREBP-SCAP complex.[6] This allows the SREBP-SCAP complex to be incorporated into COPII-coated vesicles and transported to the Golgi apparatus.[8]
-
Nuclear Translocation and Gene Activation: This two-step cleavage releases the N-terminal, transcriptionally active domain of SREBP (nSREBP), a fragment of approximately 60-70 kDa.[11][12] The nSREBP then translocates to the nucleus, where it binds to Sterol Regulatory Elements (SREs) in the promoters of target genes, upregulating their transcription.[4][6] These target genes encode enzymes required for cholesterol and fatty acid biosynthesis, as well as the LDL receptor for cholesterol uptake.[3]
Fatostatin: A Specific Inhibitor of SREBP Activation
Fatostatin is a diarylthiazole derivative that acts as a specific inhibitor of the SREBP pathway.[13] It has been shown to possess antitumor properties and to ameliorate hyperglycemia in animal models.[13]
Mechanism of Action of Fatostatin
Fatostatin exerts its inhibitory effect by directly targeting SCAP.[13][14] Unlike sterols, which bind to the sterol-sensing domain of SCAP, Fatostatin binds to a different site on the SCAP protein.[11] This binding event prevents the ER-to-Golgi translocation of the SREBP-SCAP complex.[13] By locking the complex in the ER, Fatostatin effectively prevents the proteolytic cleavage of SREBP by S1P and S2P in the Golgi, thereby inhibiting the generation of the active nuclear SREBP.[11] Consequently, the transcription of SREBP target genes involved in lipogenesis and cholesterol biosynthesis is suppressed.[13]
Quantitative Data on Fatostatin's Effects
The inhibitory effects of Fatostatin on the SREBP pathway and cellular processes have been quantified in various studies. The following tables summarize key quantitative data.
Table 1: IC50 Values of Fatostatin in Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) | Reference |
| LNCaP | Prostate Cancer | 72 | 10.4 | [3] |
| C4-2B | Prostate Cancer | 72 | 9.1 | [3] |
| Ishikawa | Endometrial Carcinoma | 72 | 17.96 | [6] |
| HEC-1A | Endometrial Carcinoma | 72 | 4.53 | [6] |
| DU145 | Prostate Cancer | 72 | ~0.1 | [8] |
| HeLa | Cervical Cancer | 48 | 2.11 | [15] |
| CHO-K1 | Hamster Ovary | 20 | 5.6 (Luciferase assay) | [8] |
| CHO-K1 | Hamster Ovary | N/A | 2.5 - 10 (ER-to-Golgi transport) | [8] |
Table 2: Effect of Fatostatin on SREBP Target Gene Expression and Lipid Levels
| Cell Line | Treatment | Target Gene/Lipid | Fold Change (vs. Vehicle) | Reference |
| LNCaP | 20 µM Fatostatin (24h) | FASN (mRNA) | ~0.4 | [3] |
| LNCaP | 20 µM Fatostatin (24h) | HMGCR (mRNA) | ~0.3 | [3] |
| C4-2B | 20 µM Fatostatin (24h) | FASN (mRNA) | ~0.2 | [3] |
| C4-2B | 20 µM Fatostatin (24h) | HMGCR (mRNA) | ~0.3 | [3] |
| Ishikawa | 20 µM Fatostatin (48h) | Free Fatty Acids | ~0.6 | [6] |
| Ishikawa | 20 µM Fatostatin (48h) | Total Cholesterol | ~0.7 | [6] |
| HEC-1A | 5 µM Fatostatin (48h) | Free Fatty Acids | ~0.5 | [6] |
| HEC-1A | 5 µM Fatostatin (48h) | Total Cholesterol | ~0.7 | [6] |
| DLD1 | 30 µM Fatostatin | FASN (mRNA) | ~0.3 | [16] |
| DLD1 | 30 µM Fatostatin | HMGCS1 (mRNA) | ~0.4 | [16] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the SREBP pathway and the effects of Fatostatin.
Western Blotting for SREBP Processing
This protocol is designed to detect the precursor (membrane-bound) and mature (nuclear) forms of SREBP.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Nuclear and cytoplasmic extraction kit
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against SREBP (recognizing the N-terminus to detect both forms)
-
Loading control antibody (e.g., anti-GAPDH for whole-cell lysate, anti-Lamin B1 for nuclear fraction)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Culture cells to the desired confluency and treat with Fatostatin or vehicle control for the specified time.
-
Lysate Preparation:
-
For whole-cell lysates, wash cells with ice-cold PBS and lyse in lysis buffer.
-
For nuclear/cytoplasmic fractions, follow the manufacturer's protocol for the extraction kit.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE: Denature an equal amount of protein from each sample by boiling in Laemmli buffer. Separate the proteins on an SDS-PAGE gel.[7]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-SREBP antibody overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system. The precursor SREBP will appear at ~125 kDa and the mature form at ~60-70 kDa.[11][12]
Quantitative Real-Time PCR (qRT-PCR) for SREBP Target Gene Expression
This protocol quantifies the mRNA levels of SREBP target genes.
Materials:
-
RNA extraction kit
-
DNase I
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for target genes (e.g., FASN, HMGCR, LDLR) and a reference gene (e.g., GAPDH, ACTB)
Procedure:
-
Cell Treatment: Treat cells with Fatostatin or vehicle control.
-
RNA Extraction: Isolate total RNA from the cells using an RNA extraction kit.
-
DNase Treatment: Treat the RNA with DNase I to remove any contaminating genomic DNA.
-
cDNA Synthesis: Synthesize cDNA from the RNA using a reverse transcription kit.
-
qPCR: Set up the qPCR reaction with the cDNA, qPCR master mix, and specific primers for the target and reference genes.
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression, normalizing to the reference gene.[6]
Luciferase Reporter Assay for SREBP Transcriptional Activity
This assay measures the transcriptional activity of SREBP by using a reporter plasmid containing SREs upstream of a luciferase gene.[2][13]
Materials:
-
Reporter plasmid (e.g., pSRE-Luc) containing multiple SREs driving firefly luciferase expression
-
Control plasmid (e.g., pRL-TK) expressing Renilla luciferase for normalization
-
Transfection reagent
-
Dual-luciferase reporter assay system
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate.
-
Transfection: Co-transfect the cells with the SRE-firefly luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent.[2]
-
Cell Treatment: After transfection, treat the cells with Fatostatin or other compounds of interest.
-
Cell Lysis: Lyse the cells according to the dual-luciferase assay kit protocol.
-
Luciferase Activity Measurement: Measure the firefly and Renilla luciferase activities sequentially in a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for differences in transfection efficiency and cell number. A decrease in the normalized luciferase activity indicates inhibition of SREBP transcriptional activity.[2]
Immunofluorescence Microscopy for SCAP-SREBP Localization
This protocol visualizes the subcellular localization of the SCAP-SREBP complex.
Materials:
-
Cells grown on coverslips
-
Paraformaldehyde (PFA) for fixation
-
Permeabilization buffer (e.g., PBS with 0.1% Triton X-100)
-
Blocking solution (e.g., PBS with 5% BSA)
-
Primary antibodies against SCAP and a Golgi marker (e.g., GM130)
-
Fluorophore-conjugated secondary antibodies
-
DAPI for nuclear staining
-
Mounting medium
Procedure:
-
Cell Treatment: Treat cells grown on coverslips with Fatostatin, sterols, or vehicle.
-
Fixation: Fix the cells with 4% PFA for 15 minutes.
-
Permeabilization: Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Blocking: Block non-specific antibody binding with blocking solution for 30 minutes.
-
Primary Antibody Incubation: Incubate the cells with primary antibodies against SCAP and the Golgi marker for 1 hour.
-
Washing: Wash the cells three times with PBS.
-
Secondary Antibody Incubation: Incubate with fluorophore-conjugated secondary antibodies for 1 hour in the dark.
-
Washing and Staining: Wash the cells and stain the nuclei with DAPI.
-
Mounting and Imaging: Mount the coverslips on microscope slides and visualize the localization of SCAP relative to the Golgi and nucleus using a fluorescence microscope. Under low sterol conditions, SCAP will co-localize with the Golgi marker, while high sterol or Fatostatin treatment will result in ER retention.[1][17]
Conclusion
The SREBP pathway is a sophisticated and highly regulated system essential for maintaining cellular lipid balance. Its intricate mechanism of activation, involving sterol sensing and regulated proteolysis, provides multiple points for therapeutic intervention. Fatostatin exemplifies a targeted approach to modulating this pathway by specifically inhibiting the SCAP-mediated transport of SREBP, thereby preventing its activation and the subsequent transcription of lipogenic and cholesterogenic genes. The quantitative data and detailed experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals to further investigate the SREBP pathway and explore the therapeutic potential of inhibitors like Fatostatin in metabolic diseases and cancer.
References
- 1. Fatostatin blocks ER exit of SCAP but inhibits cell growth in a SCAP-independent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of Novel Genes and Pathways Regulating SREBP Transcriptional Activity | PLOS One [journals.plos.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Fatostatin blocks ER exit of SCAP but inhibits cell growth in a SCAP-independent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Cleavage of Sterol Regulatory Element-binding Proteins (SREBPs) at Site-1 Requires Interaction with SREBP Cleavage-activating Protein | Semantic Scholar [semanticscholar.org]
- 10. Sterol Regulatory Element-binding Protein (SREBP) Cleavage Regulates Golgi-to-Endoplasmic Reticulum Recycling of SREBP Cleavage-activating Protein (SCAP) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fatostatin ameliorates inflammation without affecting cell viability - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Identification of Novel Genes and Pathways Regulating SREBP Transcriptional Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Reduced Sterol Regulatory Element-Binding Protein (SREBP) Processing Through Site-1 Protease (S1P) inhibition Alters Oligodendrocyte Differentiation in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Fatostatin Inhibits Cancer Cell Proliferation by Affecting Mitotic Microtubule Spindle Assembly and Cell Division - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Downregulation of SREBP inhibits tumor growth and initiation by altering cellular metabolism in colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Assaying sterol--regulated ER--to--Golgi transport of SREBP cleavage--activating protein using immunofluorescence microscopy - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Activity of Fatostatin Hydrobromide on Lipid Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fatostatin hydrobromide has emerged as a significant small molecule inhibitor of lipid metabolism with profound implications for various therapeutic areas, including oncology and metabolic diseases. This technical guide provides an in-depth overview of the biological activity of this compound, with a core focus on its impact on lipid metabolism. It details the molecular mechanism of action, summarizes key quantitative data, outlines experimental protocols for its study, and provides visual representations of its signaling pathway and experimental workflows.
Introduction
Abnormal lipid metabolism is a hallmark of numerous diseases, including cancer, obesity, and metabolic syndrome. The Sterol Regulatory Element-Binding Proteins (SREBPs) are master transcriptional regulators of cholesterol and fatty acid biosynthesis. This compound is a diarylthiazole derivative that has been identified as a potent inhibitor of the SREBP activation pathway, making it a valuable tool for research and a potential therapeutic agent.[1][2] This document serves as a comprehensive resource for professionals in the field of drug development and metabolic research, offering detailed insights into the function and study of this compound.
Mechanism of Action
This compound exerts its biological effects primarily by inhibiting the activation of both SREBP-1 and SREBP-2.[1] The canonical SREBP activation pathway involves the transport of an inactive SREBP precursor from the endoplasmic reticulum (ER) to the Golgi apparatus for proteolytic cleavage and subsequent nuclear translocation of the active transcription factor.
Fatostatin directly binds to the SREBP Cleavage-Activating Protein (SCAP), a crucial escort protein that facilitates the ER-to-Golgi transport of SREBPs.[2][3][4] This binding event blocks the translocation of the SREBP-SCAP complex, effectively sequestering the SREBP precursor in the ER.[3][4] As a result, the proteolytic processing of SREBPs is inhibited, leading to a significant reduction in the levels of mature, nuclear SREBPs.[5] This ultimately downregulates the expression of SREBP target genes, which are essential for cholesterol and fatty acid synthesis.[5][6] Some studies also suggest that Fatostatin's effects on cell proliferation may involve SCAP-independent mechanisms, potentially through a general inhibition of ER-to-Golgi transport.[3]
Signaling Pathway
The following diagram illustrates the SREBP signaling pathway and the point of inhibition by this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Fatostatin blocks ER exit of SCAP but inhibits cell growth in a SCAP-independent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. spandidos-publications.com [spandidos-publications.com]
The Role of Fatostatin in Adipogenesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of Fatostatin's role as an inhibitor of adipogenesis. It details its mechanism of action, presents quantitative data on its effects, and offers comprehensive experimental protocols for its study. This document is intended to serve as a valuable resource for researchers in the fields of metabolic disease, obesity, and drug discovery.
Introduction to Fatostatin and Adipogenesis
Adipogenesis is the complex process by which preadipocytes differentiate into mature, lipid-laden adipocytes. This process is tightly regulated by a cascade of transcription factors, primarily Peroxisome Proliferator-Activated Receptor gamma (PPARγ) and CCAAT/enhancer-binding proteins (C/EBPs). Dysregulation of adipogenesis is a key factor in the development of obesity and related metabolic disorders.
Fatostatin, a diarylthiazole derivative, was initially identified in a chemical screen for inhibitors of insulin-induced adipogenesis.[1][2] It has since been characterized as a potent inhibitor of the Sterol Regulatory Element-Binding Protein (SREBP) pathway, a critical regulator of lipogenesis.[3][4] By targeting this pathway, Fatostatin effectively blocks the synthesis of fatty acids and cholesterol, thereby impeding the accumulation of lipids that is characteristic of adipocyte differentiation.
Mechanism of Action of Fatostatin
Fatostatin's primary mechanism of action is the inhibition of SREBP activation.[3][5] SREBPs are transcription factors that control the expression of genes involved in fatty acid and cholesterol biosynthesis.[3] Under normal conditions, SREBPs are synthesized as inactive precursors bound to the endoplasmic reticulum (ER) membrane in a complex with SREBP-cleavage activating protein (SCAP).[6][7]
When cellular sterol levels are low, the SCAP-SREBP complex is transported from the ER to the Golgi apparatus.[6][8] In the Golgi, SREBP is sequentially cleaved by two proteases, Site-1 Protease (S1P) and Site-2 Protease (S2P), releasing the N-terminal active domain.[9] This active fragment then translocates to the nucleus, where it binds to sterol regulatory elements (SREs) on the promoters of target genes, activating their transcription and promoting lipid synthesis.[9]
Fatostatin directly binds to SCAP, preventing its conformational change and subsequent translocation of the SCAP-SREBP complex from the ER to the Golgi.[5][7][8] This blockade of SREBP processing prevents the release of the active transcription factor, leading to a downstream reduction in the expression of lipogenic genes.[1][3]
Signaling Pathway of Fatostatin's Action
Caption: Fatostatin binds to SCAP, inhibiting the ER-to-Golgi translocation of the SREBP-SCAP complex.
Quantitative Effects of Fatostatin on Adipogenesis
Fatostatin's inhibitory effect on adipogenesis has been quantified through various in vitro and in vivo studies.
In Vitro Effects on Adipocyte Differentiation and Gene Expression
Studies using the 3T3-L1 preadipocyte cell line, a common model for studying adipogenesis, have demonstrated a dose-dependent inhibition of differentiation by Fatostatin.
| Parameter | Cell Line | Fatostatin Concentration | Observed Effect | Reference |
| Adipogenesis Inhibition | 3T3-L1 | 0.1 - 1 µM | Inhibition of insulin-induced adipogenesis. | [5] |
| SREBP Activation | CHO-K1 | IC50 = 5.6 µM | Inhibition of SREBP2 activation. | [10] |
| Lipogenic Gene Expression | Prostate Cancer Cells | Dose-dependent | Decreased mRNA levels of ACL, FASN, SCD-1, HMGCS1, HMGCR, MVK, MVD. | [1] |
| Protein Expression | Prostate Cancer Cells | Dose-dependent | Decreased protein levels of nuclear SREBP-1, SREBP-2, FASN, and HMGCR. | [1][11] |
While Fatostatin's primary target is the SREBP pathway, its inhibition of lipogenesis indirectly affects the expression of master adipogenic regulators. The synthesis of endogenous PPARγ ligands, which are products of lipid metabolism, is reduced, leading to decreased PPARγ activation.
| Gene/Protein | Treatment | Fold Change (mRNA) | Fold Change (Protein) | Reference |
| PPARγ | Fatostatin | Data not consistently reported, but downstream effects suggest inhibition. | Reduced activity due to lack of endogenous ligands. | [12] |
| C/EBPα | Fatostatin | Downregulation observed as a consequence of impaired adipogenesis. | Downregulation observed as a consequence of impaired adipogenesis. | [13] |
| FASN | Fatostatin | Significant decrease. | Significant decrease. | [1][14] |
| SCD-1 | Fatostatin | Significant decrease. | Data not available. | [1][14] |
In Vivo Effects on Adiposity and Metabolism
In animal models of obesity, Fatostatin has been shown to have beneficial effects on body weight and metabolic parameters.
| Animal Model | Treatment | Duration | Key Findings | Reference |
| ob/ob mice | 30 mg/kg, i.p. daily | 28 days | Reduced body weight, blood glucose, and hepatic fat accumulation. | [3][5] |
| ob/ob mice | Not specified | 4 weeks | 12% reduction in body weight and 70% reduction in liver fat. | [15] |
Experimental Protocols
This section provides detailed protocols for key experiments used to investigate the effects of Fatostatin on adipogenesis.
3T3-L1 Adipocyte Differentiation and Fatostatin Treatment
This protocol describes the standard method for inducing adipogenesis in 3T3-L1 cells and treating them with Fatostatin.
Caption: Workflow for 3T3-L1 adipocyte differentiation and Fatostatin treatment.
Materials:
-
3T3-L1 preadipocytes
-
DMEM with 10% Fetal Bovine Serum (FBS)
-
Differentiation medium (DMEM, 10% FBS, 0.5 mM IBMX, 1 µM Dexamethasone, 10 µg/mL Insulin)
-
Insulin medium (DMEM, 10% FBS, 10 µg/mL Insulin)
-
Fatostatin stock solution (in DMSO)
Protocol:
-
Seed 3T3-L1 preadipocytes in multi-well plates and grow to confluence in DMEM with 10% FBS.
-
Two days post-confluence (Day 0), replace the medium with differentiation medium. Add Fatostatin at various concentrations (e.g., 0.1, 1, 10 µM) or vehicle (DMSO).
-
After 48 hours (Day 2), replace the medium with insulin medium containing fresh Fatostatin or vehicle.
-
Continue to culture the cells, replacing the insulin medium with fresh Fatostatin or vehicle every 2 days.
-
Harvest cells at desired time points (e.g., Day 4, Day 8) for further analysis.
Oil Red O Staining for Lipid Accumulation
This protocol is used to visualize and quantify lipid accumulation in differentiated adipocytes.[16][17][18]
Materials:
-
Phosphate Buffered Saline (PBS)
-
10% Formalin
-
Oil Red O stock solution (0.5% in isopropanol)
-
Oil Red O working solution (60% stock solution, 40% distilled water, filtered)
-
Isopropanol (B130326) (100%)
Protocol:
-
Wash differentiated adipocytes twice with PBS.
-
Fix the cells with 10% formalin for at least 1 hour.
-
Wash the cells twice with distilled water.
-
Aspirate the water and add Oil Red O working solution to cover the cells. Incubate for 10-20 minutes at room temperature.
-
Remove the staining solution and wash the cells 3-4 times with distilled water.
-
For quantification, elute the stain by adding 100% isopropanol to each well and incubate for 10 minutes with gentle shaking.
-
Measure the absorbance of the eluate at 510 nm.
Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
This protocol is used to measure the mRNA levels of key adipogenic marker genes.[19][20]
Caption: Workflow for quantitative real-time PCR (qPCR) analysis.
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green qPCR master mix
-
Gene-specific primers (e.g., for PPARγ, C/EBPα, FASN, and a housekeeping gene like β-actin or GAPDH)
Protocol:
-
Harvest cells and extract total RNA using a commercial kit according to the manufacturer's instructions.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Perform qPCR using SYBR Green master mix and gene-specific primers. A typical thermal cycling protocol is:
-
Initial denaturation: 95°C for 10 minutes
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 60 seconds
-
-
Melt curve analysis
-
-
Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative gene expression levels, normalized to a housekeeping gene.
Western Blotting for Protein Expression Analysis
This protocol is used to detect and quantify the protein levels of key adipogenic markers.[21][22]
Materials:
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against SREBP-1, PPARγ, C/EBPα, FASN, β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Protocol:
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.
Conclusion
Fatostatin is a valuable tool for studying the molecular mechanisms of adipogenesis and lipogenesis. Its specific inhibition of the SREBP pathway provides a targeted approach to block fat synthesis. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers investigating the role of Fatostatin in adipogenesis and its potential as a therapeutic agent for metabolic diseases. Further research may explore the long-term effects of Fatostatin and its potential for combination therapies.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Fatostatin Inhibits Cancer Cell Proliferation by Affecting Mitotic Microtubule Spindle Assembly and Cell Division - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A small molecule that blocks fat synthesis by inhibiting the activation of SREBP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Fatostatin blocks ER exit of SCAP but inhibits cell growth in a SCAP-independent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Fatostatin blocks ER exit of SCAP but inhibits cell growth in a SCAP-independent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fatostatin ameliorates inflammation without affecting cell viability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. Fatostatin Displays High Anti-Tumor Activity in Prostate Cancer by Blocking SREBP-Regulated Metabolic Pathways and Androgen Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Myostatin suppresses adipogenic differentiation and lipid accumulation by activating crosstalk between ERK1/2 and PKA signaling pathways in porcine subcutaneous preadipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. 'Fatostatin' - 125B11 molecule a turnoff for fat genes | Science Codex [sciencecodex.com]
- 16. Oil Red-O Staining of Adipocytes [macdougald.lab.medicine.umich.edu]
- 17. protocols.io [protocols.io]
- 18. Quantitative assessment of adipocyte differentiation in cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 19. RT-qPCR Quantification of Adipogenic Marker Genes (PPARg, C/EBPa, FABP4, and CD36) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Western Blot Detection of Adipogenic Protein - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Cell Cycle Arrest Mechanisms of Fatostatin Hydrobromide
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary: Fatostatin hydrobromide, initially identified as a specific inhibitor of the Sterol Regulatory Element-Binding Protein (SREBP) pathway, has demonstrated significant anti-tumor properties. Its mechanism of action is multifaceted, primarily culminating in a robust G2/M phase cell cycle arrest in various cancer cell lines. This guide elucidates the dual mechanisms responsible for this effect: the canonical inhibition of SREBP-mediated lipogenesis and a more recently discovered, SREBP-independent role in disrupting mitotic spindle formation. By presenting quantitative data, detailed experimental protocols, and clear visual diagrams of the underlying pathways, this document serves as a comprehensive resource for understanding and investigating the cytostatic effects of Fatostatin.
Core Mechanisms of Action
Fatostatin employs a dual-pronged attack to halt cancer cell proliferation. While its effect on lipid metabolism is well-documented, its direct impact on the mitotic machinery is a critical component of its cell cycle arrest capabilities.
SREBP Pathway Inhibition
The canonical mechanism of Fatostatin involves the disruption of lipid biosynthesis. It directly binds to the SREBP Cleavage-Activating Protein (SCAP), preventing the translocation of the SCAP-SREBP complex from the endoplasmic reticulum (ER) to the Golgi apparatus.[1][2][3] This blockade inhibits the proteolytic cleavage and subsequent activation of SREBPs.[3][4] As a result, the transcription of key lipogenic and cholesterogenic genes (e.g., FASN, HMGCR) is downregulated, depriving the rapidly dividing cancer cells of the essential lipids required for membrane synthesis and growth.[5][6][7]
SREBP-Independent Mitotic Disruption
Crucially, the G2/M arrest induced by Fatostatin is not solely a consequence of lipid depletion. Studies have shown that other SREBP inhibitors, such as PF-429242 and Betulin, do not induce a similar mitotic arrest, pointing to a secondary, SREBP-independent mechanism for Fatostatin.[1] Fatostatin directly interferes with cell division by inhibiting tubulin polymerization.[1][8] This action leads to defective mitotic spindle assembly, which in turn activates the Spindle Assembly Checkpoint (SAC). The activated SAC prevents the onset of anaphase, arresting cells in mitosis and ultimately leading to mitotic catastrophe and apoptosis.[1][8] This is corroborated by the observed accumulation of mitotic markers such as Cyclin B and phospho-histone H3 (PH3) in Fatostatin-treated cells.[1]
Quantitative Data on Cell Cycle Arrest
Treatment with Fatostatin consistently results in a significant accumulation of cells in the G2/M phase of the cell cycle across various cancer types. The tables below summarize the quantitative effects observed in key studies.
Table 1: Effect of Fatostatin on Cell Cycle Distribution
| Cell Line | Cancer Type | Treatment (48h) | % G0/G1 | % S | % G2/M | Reference |
| LNCaP | Prostate | Control (DMSO) | 65.1 ± 2.5 | 18.2 ± 1.1 | 16.7 ± 1.5 | [5] |
| 10 µM Fatostatin | 40.3 ± 2.1 | 15.5 ± 0.9 | 44.2 ± 1.8 | [5] | ||
| C4-2B | Prostate | Control (DMSO) | 58.7 ± 2.8 | 22.4 ± 1.3 | 18.9 ± 1.6 | [5] |
| 10 µM Fatostatin | 35.2 ± 1.9 | 19.1 ± 1.0 | 45.7 ± 2.2 | [5] | ||
| Ishikawa | Endometrial | Control (DMSO) | Not Specified | Not Specified | ~15% (Approx.) | [4] |
| 20 µM Fatostatin | Decreased | Not Specified | Increased Sig. | [4] | ||
| 40 µM Fatostatin | Decreased Sig. | Not Specified | Increased Sig. | [4] | ||
| HEC-1A | Endometrial | Control (DMSO) | Not Specified | Not Specified | ~18% (Approx.) | [4] |
| 10 µM Fatostatin | Decreased Sig. | Not Specified | Increased Sig. | [4] |
Note: "Sig." denotes a statistically significant difference compared to the control group.
Table 2: IC50 Values of Fatostatin in Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time | IC50 Value (µM) | Reference |
| HeLa | Cervical | 48h | 2.11 | [1] |
| Ishikawa | Endometrial | 24h | ~35 | [4] |
| 48h | ~20 | [4] | ||
| 72h | ~15 | [4] | ||
| HEC-1A | Endometrial | 24h | ~15 | [4] |
| 48h | ~10 | [4] | ||
| 72h | ~7.5 | [4] |
Experimental Protocols
Reproducing the findings on Fatostatin-induced cell cycle arrest requires precise methodologies. The following protocols are synthesized from the cited literature.
Cell Cycle Analysis via Propidium Iodide Staining
This is the standard method for quantifying DNA content and determining cell cycle phase distribution.
-
Cell Seeding: Plate cells (e.g., LNCaP, C4-2B, HeLa) in 6-well plates at a density that allows for logarithmic growth during the experiment. Allow cells to adhere overnight.
-
Treatment: Treat cells with the desired concentrations of this compound (e.g., 2.11 µM to 40 µM) or vehicle control (DMSO) for the specified duration (typically 24-48 hours).[1][4][5]
-
Harvesting: Detach adherent cells using trypsin and collect all cells, including those in the supernatant, by centrifugation at ~500 x g for 5 minutes.
-
Fixation: Wash the cell pellet with ice-cold PBS. Resuspend the pellet and fix the cells by adding ice-cold 70% ethanol (B145695) dropwise while vortexing gently. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells to remove ethanol. Wash with PBS. Resuspend the pellet in a staining solution containing Propidium Iodide (PI, e.g., 25-50 µg/mL) and RNase A (e.g., 40-100 µg/mL) in PBS.[5][9]
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the samples on a flow cytometer (e.g., BD FACScan or LSRII).[1][5] Collect data from at least 10,000 events per sample.
-
Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to deconvolute the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.[1]
Immunoblotting for Mitotic Markers
This technique is used to detect changes in protein levels indicative of mitotic arrest.
-
Cell Lysis: After treatment with Fatostatin, wash cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer and separate them on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies overnight at 4°C (e.g., anti-Cyclin B, anti-phospho-Histone H3).[1]
-
Secondary Antibody & Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Immunofluorescence for Spindle Analysis
This method allows for direct visualization of the mitotic spindle.
-
Cell Culture: Grow cells on glass coverslips and treat with Fatostatin as described previously.
-
Fixation & Permeabilization: Fix cells with 4% paraformaldehyde, followed by permeabilization with a detergent like 0.5% Triton X-100 in PBS.[9]
-
Blocking & Staining: Block with a suitable agent (e.g., BSA). Incubate with a primary antibody against α-tubulin.[1] Follow with a fluorescently-labeled secondary antibody.
-
Counterstaining & Mounting: Counterstain the DNA with DAPI. Mount the coverslips onto slides.
-
Microscopy: Visualize the cells using a fluorescence or confocal microscope to assess spindle morphology.[1]
Conclusion
This compound induces potent G2/M cell cycle arrest through a compelling dual mechanism. It not only disrupts the SREBP pathway, limiting the metabolic resources for cell growth, but also directly interferes with the physical process of mitosis by inhibiting tubulin polymerization. This combination of metabolic and structural attack makes Fatostatin a molecule of significant interest in oncology. The methodologies and data presented in this guide provide a solid foundation for researchers aiming to further explore and leverage its anti-proliferative properties in drug development.
References
- 1. Fatostatin Inhibits Cancer Cell Proliferation by Affecting Mitotic Microtubule Spindle Assembly and Cell Division - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Fatostatin Displays High Anti-Tumor Activity in Prostate Cancer by Blocking SREBP-Regulated Metabolic Pathways and Androgen Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fatostatin Inhibits Cancer Cell Proliferation by Affecting Mitotic Microtubule Spindle Assembly and Cell Division - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Epstein-Barr virus subverts mevalonate and fatty acid pathways to promote infected B-cell proliferation and survival - PMC [pmc.ncbi.nlm.nih.gov]
Fatostatin's Impact on Androgen Receptor Signaling in Prostate Cancer: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of Fatostatin's effects on androgen receptor (AR) signaling in prostate cancer. It consolidates key findings on its mechanism of action, presents quantitative data on its efficacy, and offers detailed experimental protocols for researchers seeking to investigate this novel therapeutic avenue.
Executive Summary
Prostate cancer is a leading cause of cancer-related mortality in men, with the androgen receptor (AR) playing a pivotal role in its progression. While androgen deprivation therapies are initially effective, the disease often progresses to a castration-resistant state, necessitating the development of new therapeutic strategies. Emerging research has highlighted the critical link between lipid metabolism and AR signaling in prostate cancer. Fatostatin, a novel inhibitor of Sterol Regulatory Element-Binding Proteins (SREBPs), has demonstrated significant anti-tumor activity by disrupting this connection. This guide elucidates the molecular mechanisms by which Fatostatin attenuates AR signaling, providing a comprehensive resource for the scientific community.
Mechanism of Action: The SREBP-AR Axis
Fatostatin's primary mechanism of action involves the inhibition of SREBP activation. SREBPs, particularly SREBP-1, are key transcription factors that regulate the expression of genes involved in lipogenesis and cholesterogenesis.[1][2][3] In prostate cancer, SREBP-1 has been shown to be overexpressed and associated with aggressive disease.[1][2] Crucially, SREBP-1 directly promotes the transcription of the androgen receptor gene.[2][3]
By inhibiting the maturation and nuclear translocation of SREBPs, Fatostatin effectively downregulates the expression of both the full-length AR and its target genes, such as prostate-specific antigen (PSA).[2][3] This dual blockade of lipid metabolism and AR signaling provides a powerful strategy to inhibit prostate cancer growth, even in androgen-insensitive and castration-resistant models.[1][3]
Signaling Pathway Diagram
References
- 1. Fatostatin displays high antitumor activity in prostate cancer by blocking SREBP-regulated metabolic pathways and androgen receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Fatostatin Displays High Anti-Tumor Activity in Prostate Cancer by Blocking SREBP-Regulated Metabolic Pathways and Androgen Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Fatostatin hydrobromide solubility and preparation for cell culture
Introduction
Fatostatin hydrobromide is a cell-permeable diarylthiazole compound that acts as a potent and specific inhibitor of the Sterol Regulatory Element-Binding Protein (SREBP) pathway.[1][2][3][4][5][6][7][8] SREBPs are key transcription factors that regulate the synthesis of cholesterol, fatty acids, and other lipids within cells.[3][9][10] this compound exerts its inhibitory effect by binding to the SREBP Cleavage-Activating Protein (SCAP), preventing the translocation of the SREBP-SCAP complex from the endoplasmic reticulum (ER) to the Golgi apparatus.[2][3][4][6][8][9] This blockade inhibits the proteolytic cleavage and activation of SREBPs, thereby downregulating the expression of lipogenic genes.[2][3][4][11] Due to its ability to modulate lipid metabolism, this compound is widely used in research to study lipid homeostasis, and it has shown potential anti-cancer and anti-diabetic properties.[2][3][4] It has been observed to suppress cell proliferation and induce apoptosis in various cancer cell lines.[1][3][12]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₈H₁₉BrN₂S | [2][13] |
| Molecular Weight | 375.33 g/mol | [2][13] |
| CAS Number | 298197-04-3 | [2][13] |
| Appearance | Pale yellow to yellow solid | [7] |
| Storage Conditions | Store powder at -20°C for up to 3 years. Protect from light and moisture. | [1] |
Solubility Data
The solubility of this compound in various solvents is crucial for the preparation of stock and working solutions. It is important to use fresh, anhydrous DMSO for reconstitution, as moisture can reduce solubility.[1] Sonication may be required to aid dissolution.[5][6]
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Reference(s) |
| DMSO | 7 - 75 | 18.65 - 200 | [1][8] |
| Ethanol | 3 - 75 | 7.99 - 200 | [1][8] |
| Water | Insoluble | Insoluble | [1][5] |
Note: The reported solubility of this compound can vary between suppliers. It is recommended to consult the manufacturer's product datasheet for specific solubility information.
Preparation of Stock Solutions
A high-concentration stock solution of this compound is typically prepared in an organic solvent like DMSO. This stock solution can then be aliquoted and stored for future use, minimizing freeze-thaw cycles.[1]
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
Vortex mixer and/or sonicator
Protocol:
-
Equilibrate the this compound vial to room temperature before opening to prevent moisture condensation.
-
To prepare a 10 mM stock solution, add the appropriate volume of DMSO to the vial of this compound. For example, to a 1 mg vial of this compound (MW: 375.33 g/mol ), add 266.4 µL of DMSO.
-
Calculation: Volume (L) = Mass (g) / (Molar Mass ( g/mol ) * Molarity (mol/L))
-
-
Vortex the solution thoroughly to dissolve the compound. If necessary, sonicate the solution for a few minutes to ensure complete dissolution.
-
Once dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes or cryovials.
-
Store the aliquots at -20°C or -80°C. Stock solutions in DMSO are stable for up to 6 months at -20°C and up to 1 year at -80°C.[4]
Preparation of Working Solutions for Cell Culture
The stock solution is diluted with cell culture medium to achieve the desired final concentration for treating cells. The final concentration of DMSO in the culture medium should be kept low (typically <0.1% v/v) to avoid solvent-induced cytotoxicity.[3]
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium, pre-warmed to 37°C
-
Sterile serological pipettes and pipette tips
Protocol:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Dilute the stock solution with pre-warmed complete cell culture medium to the desired final concentration. For example, to prepare a 10 µM working solution from a 10 mM stock, perform a 1:1000 dilution (e.g., add 10 µL of the 10 mM stock solution to 10 mL of culture medium).
-
Mix the working solution thoroughly by gentle pipetting or inversion.
-
Add the appropriate volume of the working solution to your cell culture plates.
-
Vehicle Control: It is essential to include a vehicle control in your experiments. This control should contain the same final concentration of the solvent (e.g., DMSO) used to prepare the working solution, but without the this compound.
In Vitro Experimental Workflow and Protocols
A typical workflow for an in vitro experiment using this compound involves cell seeding, treatment, and subsequent analysis of cellular responses.
Example Protocol: Cell Viability Assay
This protocol describes the use of a colorimetric assay (e.g., MTT or WST-1) to assess the effect of this compound on the viability of cancer cells.
Materials:
-
Prostate cancer cell line (e.g., LNCaP or C4-2B)[12]
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well cell culture plates
-
This compound working solutions
-
Cell viability reagent (e.g., MTT, WST-1)
-
Microplate reader
Protocol:
-
Cell Seeding: Trypsinize and count the cells. Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Treatment: Prepare a series of this compound working solutions at different concentrations. Remove the old medium from the wells and add 100 µL of fresh medium containing the desired concentrations of this compound or the vehicle control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).[12]
-
Assay: Add the cell viability reagent to each well according to the manufacturer's instructions. Incubate for the recommended time to allow for the colorimetric reaction to occur.
-
Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Normalize the absorbance values of the treated wells to the vehicle control wells to determine the percentage of cell viability. Calculate the IC₅₀ value, which is the concentration of this compound that inhibits cell growth by 50%.[4][14]
Mechanism of Action: SREBP Signaling Pathway
This compound inhibits the activation of SREBPs by targeting SCAP.[2][4][6][9] The diagram below illustrates the canonical SREBP signaling pathway and the point of inhibition by Fatostatin.
Under conditions of low cellular sterols, the INSIG protein dissociates from the SREBP-SCAP complex, allowing the complex to translocate from the ER to the Golgi.[3] In the Golgi, SREBP is sequentially cleaved by Site-1 Protease (S1P) and Site-2 Protease (S2P) to release the N-terminal active domain (nSREBP).[3] This active fragment then translocates to the nucleus, where it binds to Sterol Response Elements (SREs) in the promoters of target genes, activating the transcription of genes involved in lipid synthesis and uptake.[3][11] Fatostatin binds to SCAP and prevents its ER-to-Golgi transport, thus blocking the entire downstream signaling cascade.[2][4][6][9]
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Precipitation in stock solution | The solubility limit has been exceeded or the solvent contains moisture. | Warm the solution gently (e.g., in a 37°C water bath) and sonicate. Ensure the use of fresh, anhydrous DMSO for preparing stock solutions.[1] |
| High background cytotoxicity | The concentration of the solvent (e.g., DMSO) is too high in the final working solution. | Ensure the final concentration of DMSO in the cell culture medium is below 0.1% (v/v).[3] Always include a vehicle control to assess solvent toxicity. |
| Inconsistent results | Incomplete dissolution of the compound, or degradation of the compound due to improper storage or repeated freeze-thaw cycles. | Ensure complete dissolution of the compound when preparing solutions. Aliquot stock solutions to avoid repeated freeze-thaw cycles.[1] Store solutions as recommended. |
| No observable effect | The concentration of Fatostatin is too low, the incubation time is too short, or the cell line is resistant. | Perform a dose-response and time-course experiment to determine the optimal concentration and incubation time for your specific cell line and assay. |
Safety Precautions
This compound is for research use only and is not for human or veterinary use.[2] Standard laboratory safety practices should be followed when handling this compound. Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Avoid inhalation of the powder and contact with skin and eyes. In case of contact, wash the affected area thoroughly with water. Consult the Material Safety Data Sheet (MSDS) for detailed safety information.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Fatostatin (hydrobromide) - MedChem Express [bioscience.co.uk]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | NPC1L1 | Fatty Acid Synthase | TargetMol [targetmol.com]
- 6. Fatostatin | Fatty Acid Synthase | Lipid | TargetMol [targetmol.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Fatostatin blocks ER exit of SCAP but inhibits cell growth in a SCAP-independent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fatostatin ameliorates inflammation without affecting cell viability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Fatostatin Displays High Anti-Tumor Activity in Prostate Cancer by Blocking SREBP-Regulated Metabolic Pathways and Androgen Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound - Immunomart [immunomart.com]
- 14. Fatostatin A | SREBP | Tocris Bioscience [tocris.com]
Application Notes and Protocols: Effective Concentration of Fatostatin for 3T3-L1 Cell Differentiation
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fatostatin is a small molecule inhibitor of Sterol Regulatory Element-Binding Protein (SREBP) activation. It functions by binding to the SREBP Cleavage-Activating Protein (SCAP), preventing its translocation from the endoplasmic reticulum to the Golgi apparatus. This blockade inhibits the proteolytic cleavage and activation of SREBPs, which are master transcriptional regulators of genes involved in fatty acid and cholesterol biosynthesis. Given its role in lipid metabolism, Fatostatin has been identified as an inhibitor of insulin-induced adipogenesis, making it a valuable tool for studying fat cell differentiation and for screening potential anti-obesity therapeutics. This document provides detailed application notes and protocols for utilizing Fatostatin to inhibit the differentiation of 3T3-L1 preadipocytes.
Mechanism of Action
Fatostatin specifically targets the SCAP/SREBP pathway. In the context of 3T3-L1 adipogenesis, insulin (B600854) signaling activates SREBP-1c, a key transcription factor for lipogenic genes. By inhibiting SCAP, Fatostatin prevents the activation of SREBP-1c, thereby downregulating the expression of genes required for lipid synthesis and accumulation, ultimately leading to the inhibition of adipocyte differentiation. The half-maximal inhibitory concentration (IC50) for Fatostatin's blockade of SCAP's ER-to-Golgi transport has been determined to be between 2.5 and 10 µM in mammalian cells.
Data Presentation
While specific dose-response data for Fatostatin on 3T3-L1 differentiation is not extensively published, the effective concentration can be inferred from its known IC50 for SCAP inhibition. Researchers should perform a dose-response experiment to determine the optimal concentration for their specific experimental conditions. Below is a suggested range of concentrations to test.
| Concentration of Fatostatin (µM) | Expected Effect on 3T3-L1 Differentiation | Key Considerations |
| 1 - 5 | Partial inhibition of lipid accumulation. | May be suitable for studying modest effects on adipogenesis. |
| 5 - 10 | Significant inhibition of lipid accumulation. | This range is consistent with the reported IC50 for SCAP inhibition. |
| 10 - 20 | Strong to complete inhibition of differentiation. | Potential for off-target effects or cytotoxicity at higher concentrations should be monitored. |
Experimental Protocols
Protocol 1: General 3T3-L1 Adipocyte Differentiation
This protocol describes the standard method for inducing differentiation of 3T3-L1 preadipocytes into mature adipocytes.
Materials:
-
3T3-L1 preadipocytes
-
DMEM with high glucose, L-glutamine, and sodium pyruvate
-
Fetal Bovine Serum (FBS)
-
Calf Serum (CS)
-
Penicillin-Streptomycin solution
-
Insulin solution (10 mg/mL)
-
Dexamethasone (DEX)
-
3-isobutyl-1-methylxanthine (IBMX)
-
Phosphate-Buffered Saline (PBS)
-
Oil Red O staining solution
Procedure:
-
Cell Seeding: Seed 3T3-L1 preadipocytes in a suitable culture vessel and grow in DMEM supplemented with 10% Calf Serum and 1% Penicillin-Streptomycin until they reach confluence.
-
Contact Inhibition: Maintain the cells at confluence for an additional 48 hours to ensure growth arrest.
-
Initiation of Differentiation (Day 0): Replace the growth medium with Differentiation Medium 1 (DM1), which consists of DMEM with 10% FBS, 1% Penicillin-Streptomycin, 1 µM Dexamethasone, 0.5 mM IBMX, and 10 µg/mL Insulin.
-
Insulin Treatment (Day 2): After 48 hours, replace DM1 with Differentiation Medium 2 (DM2), containing DMEM with 10% FBS, 1% Penicillin-Streptomycin, and 10 µg/mL Insulin.
-
Maintenance (Day 4 onwards): After another 48 hours, replace DM2 with Maintenance Medium (DMEM with 10% FBS and 1% Penicillin-Streptomycin).
-
Maturation: Replenish the Maintenance Medium every 2 days. Lipid droplets should be visible by day 5 and the cells should be fully differentiated by day 8-10.
-
Assessment of Differentiation: Differentiation can be assessed by staining for lipid droplets with Oil Red O.
Protocol 2: Inhibition of 3T3-L1 Differentiation with Fatostatin
This protocol outlines how to incorporate Fatostatin treatment into the standard 3T3-L1 differentiation protocol to inhibit adipogenesis.
Materials:
-
All materials from Protocol 1
-
Fatostatin (dissolved in a suitable solvent, e.g., DMSO)
Procedure:
-
Cell Seeding and Contact Inhibition: Follow steps 1 and 2 from Protocol 1.
-
Initiation of Differentiation with Fatostatin (Day 0): Prepare DM1 as described in Protocol 1. Add the desired concentration of Fatostatin (e.g., from a 10 mM stock solution in DMSO) to the DM1. A vehicle control (e.g., DMSO alone) should be run in parallel. Replace the growth medium with the Fatostatin-containing DM1 or the vehicle control DM1.
-
Continued Treatment (Optional): The treatment strategy can be varied. Fatostatin can be included only in DM1, or its inclusion can be continued in DM2 and the Maintenance Medium. For maximal inhibition, continuous treatment throughout the differentiation process is recommended.
-
Insulin Treatment (Day 2): Replace the medium with DM2, with or without Fatostatin, corresponding to the initial treatment condition.
-
Maintenance (Day 4 onwards): Replace the medium with Maintenance Medium, with or without Fatostatin, every 2 days.
-
Assessment of Inhibition: On day 8-10, assess the degree of differentiation by Oil Red O staining and quantification. Compare the lipid accumulation in Fatostatin-treated cells to the vehicle-treated control cells.
Protocol 3: Quantification of Adipogenesis by Oil Red O Staining
Procedure:
-
Fixation: Wash the differentiated 3T3-L1 cells with PBS and fix with 10% formalin for at least 1 hour.
-
Washing: Remove the formalin and wash the cells with water.
-
Staining: Add Oil Red O working solution to the cells and incubate for 10-15 minutes at room temperature.
-
Washing: Remove the staining solution and wash the cells repeatedly with water until the water runs clear.
-
Elution: Add isopropanol to each well to elute the stain from the lipid droplets.
-
Quantification: Measure the absorbance of the eluted stain at a wavelength of 510 nm using a spectrophotometer. The absorbance is directly proportional to the amount of lipid accumulated.
Visualization of Pathways and Workflows
Application Notes and Protocols: The Use of Fatostatin Hydrobromide in a Prostate Cancer Xenograft Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing Fatostatin hydrobromide, a potent inhibitor of Sterol Regulatory Element-Binding Proteins (SREBPs), in a prostate cancer xenograft model. The information is curated from preclinical studies demonstrating the anti-tumor efficacy of Fatostatin in this context.
Introduction
Prostate cancer development and progression are increasingly linked to aberrant metabolic pathways, particularly the upregulation of lipid and cholesterol biosynthesis.[1][2] Sterol Regulatory Element-Binding Proteins (SREBP-1 and SREBP-2) are master transcriptional regulators of these pathways.[2][3] this compound is a small molecule inhibitor that effectively blocks the activation of SREBPs.[4][5] It achieves this by binding to the SREBP cleavage-activating protein (SCAP), preventing the transport of SREBP from the endoplasmic reticulum to the Golgi apparatus, which is a critical step for its proteolytic activation.[6]
In the context of prostate cancer, Fatostatin has been shown to suppress cell proliferation, invasion, and migration in both androgen-responsive (LNCaP) and androgen-insensitive (C4-2B) cell lines.[1][2][4] Furthermore, it downregulates the androgen receptor (AR) signaling pathway, a key driver of prostate cancer growth.[1][3] In vivo studies using a C4-2B prostate cancer xenograft model have demonstrated that Fatostatin significantly inhibits tumor growth and reduces serum levels of prostate-specific antigen (PSA), highlighting its therapeutic potential.[1][2][7]
Mechanism of Action: Signaling Pathway
Fatostatin exerts its anti-tumor effects in prostate cancer through a dual mechanism: the inhibition of SREBP-mediated metabolic pathways and the suppression of the androgen receptor signaling network. By preventing SREBP activation, Fatostatin downregulates the expression of numerous downstream genes essential for fatty acid and cholesterol synthesis. This metabolic reprogramming inhibits the rapid cell proliferation characteristic of cancer. Concurrently, Fatostatin reduces the expression of the androgen receptor and its target genes, like PSA, further impeding tumor growth.[1][3]
Caption: Mechanism of Fatostatin in prostate cancer cells.
Experimental Data: In Vivo Efficacy
The following table summarizes the quantitative data from a study evaluating Fatostatin in a subcutaneous C4-2B prostate cancer xenograft model over a 6-week treatment period.[1]
| Parameter | Vehicle Control Group | Fatostatin-Treated Group | Percentage Inhibition |
| Average Tumor Volume (end of study) | ~1200 mm³ | ~400 mm³ | ~67% |
| Average Tumor Weight (end of study) | ~1.0 g | ~0.4 g | ~60% |
| Average Serum PSA Level (end of study) | ~75 ng/mL | ~25 ng/mL | ~67% |
Note: The values are approximated from graphical data presented in the source publication.[1]
Experimental Protocols
C4-2B Cell Culture Protocol
The C4-2B cell line is an androgen-insensitive human prostate cancer line, ideal for modeling advanced prostate cancer.[8]
-
Reagents & Media:
-
C4-2B cells (ATCC or other certified vendor)
-
RPMI-1640 Medium
-
10% Fetal Bovine Serum (FBS)
-
1% Penicillin-Streptomycin
-
Trypsin-EDTA (0.25%)
-
Phosphate-Buffered Saline (PBS), sterile
-
-
Procedure:
-
Culture C4-2B cells in T-75 flasks with RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Passage cells when they reach 80-90% confluency. To do this, wash with PBS, detach with Trypsin-EDTA, neutralize with complete medium, centrifuge, and re-seed at a 1:3 to 1:5 ratio.
-
Regularly test for mycoplasma contamination.[6]
-
Prostate Cancer Xenograft Model Development Protocol
This protocol outlines the establishment of subcutaneous C4-2B tumors in immunodeficient mice.
-
Materials:
-
Male athymic nude or NOD/SCID mice, 6-8 weeks old
-
C4-2B cells, harvested during the logarithmic growth phase
-
Sterile PBS
-
High Concentration Matrigel Basement Membrane Matrix
-
1 mL syringes with 27-gauge needles
-
Digital calipers
-
-
Procedure:
-
Harvest C4-2B cells and perform a viable cell count (e.g., using a hemocytometer and trypan blue).
-
Resuspend the cells in sterile, cold PBS at a concentration of 2 x 10⁷ cells/mL.
-
On ice, mix the cell suspension 1:1 with Matrigel.[3] The final concentration will be 1 x 10⁷ cells/100 µL.
-
Subcutaneously inject 100 µL of the cell/Matrigel mixture into the right flank of each mouse.[1]
-
Monitor the mice daily for health and welfare.
-
Begin measuring tumor volume 2-3 times weekly with digital calipers once tumors become palpable (typically 7-10 days post-injection).
-
Calculate tumor volume using the formula: Volume = (Length x Width²) / 2 .
-
When average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups (n=10 per group is recommended).[1][6]
-
This compound Administration Protocol
-
Materials:
-
This compound
-
Vehicle for solubilization (e.g., a mixture of DMSO, PEG300, and saline). A common formulation is 10% DMSO, 40% PEG300, 50% saline.[9]
-
Sterile injection syringes and needles
-
-
Procedure:
-
Prepare the this compound solution fresh daily. First, dissolve the compound in DMSO, then add PEG300, and finally bring to volume with saline.
-
The recommended dose for in vivo mouse studies is 30 mg/kg .[10]
-
Administer the Fatostatin solution or the vehicle control to the respective groups via intraperitoneal (i.p.) injection.
-
Treatment should be administered daily for the duration of the study (e.g., 6 weeks).[1]
-
Monitor the body weight of the mice 2-3 times weekly to assess toxicity. No significant difference in body weight between groups is expected.[1]
-
Efficacy Evaluation Protocol
-
Tumor Volume and Body Weight:
-
Continue to measure tumor volume and mouse body weight 2-3 times per week throughout the 6-week treatment period.
-
Plot the average tumor volume and body weight for each group over time to visualize treatment effects.
-
-
Endpoint Analysis:
-
At the end of the study, euthanize the mice according to approved institutional guidelines.
-
Collect blood via cardiac puncture for serum PSA analysis.
-
Excise the subcutaneous tumors and measure their final weight.
-
-
Serum PSA Measurement:
Experimental Workflow
The entire experimental process, from initial cell culture to final data analysis, can be visualized as a sequential workflow.
Caption: Workflow for a prostate cancer xenograft study.
References
- 1. Subcutaneous prostate cancer xenograft model [bio-protocol.org]
- 2. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 3. Identification of potential therapeutic targets in prostate cancer through a cross‐species approach | EMBO Molecular Medicine [link.springer.com]
- 4. Potential establishment of lung metastatic xenograft model of androgen receptor-positive and androgen-independent prostate cancer (C4-2B) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Serum prostate specific antigen levels in mice bearing human prostate LNCaP tumors are determined by tumor volume and endocrine and growth factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. reactionbiology.com [reactionbiology.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. research-portal.uu.nl [research-portal.uu.nl]
Application Notes and Protocols: In Vitro Cytotoxicity of Fatostatin Hydrobromide
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for determining the in vitro cytotoxicity of Fatostatin hydrobromide, a potent inhibitor of Sterol Regulatory Element-Binding Protein (SREBP) activation.[1][2] The provided methodologies are intended to guide researchers in assessing the cytotoxic effects of this compound on various cell lines.
Introduction
This compound is a small molecule that inhibits the activation of SREBP-1 and SREBP-2, key transcription factors that regulate the synthesis of cholesterol and fatty acids.[1][3][4] By blocking the SREBP cleavage-activating protein (SCAP), Fatostatin prevents the transport of SREBPs from the endoplasmic reticulum to the Golgi, thereby inhibiting their proteolytic activation.[2][4][5] This disruption of lipid metabolism has been shown to suppress cell proliferation, induce apoptosis, and cause cell cycle arrest in various cancer cell lines, making it a compound of interest for anti-cancer drug development.[1][3][4] These application notes provide a comprehensive protocol for evaluating the cytotoxic properties of this compound in vitro using the widely accepted MTT assay.
Quantitative Data Summary
The following table summarizes representative quantitative data for the cytotoxic effects of this compound on different cancer cell lines as reported in the literature. This data can serve as a reference for expected outcomes.
| Cell Line | Cancer Type | Assay | Incubation Time (hours) | IC50 (µM) | Reference |
| LNCaP | Prostate Cancer | Proliferation Assay | 72 | 10.4 | [3] |
| C4-2B | Prostate Cancer | Proliferation Assay | 72 | 9.1 | [3] |
| HeLa | Cervical Cancer | Cell Viability Assay | 48 | 2.11 | [6] |
| DU145 | Prostate Cancer | Growth Inhibition Assay | 72 | ~0.1 | [1][2] |
Experimental Protocols
MTT (3-(4,5-dimethylthiaziazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity
This protocol details the steps for determining the cytotoxicity of this compound using the MTT assay, a colorimetric method that measures cell metabolic activity as an indicator of cell viability.[7][8] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[7] The concentration of these crystals, which is proportional to the number of viable cells, is determined by measuring the absorbance after solubilization.
Materials:
-
This compound
-
Selected cancer cell line(s) (e.g., LNCaP, C4-2B, HeLa)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
MTT solution (5 mg/mL in PBS, filter-sterilized)[7]
-
Solubilization solution (e.g., DMSO, isopropanol (B130326) with 0.04 N HCl)
-
96-well flat-bottom tissue culture plates
-
Multichannel pipette
-
Microplate reader (capable of measuring absorbance at 570 nm and a reference wavelength of 630-650 nm)[7]
-
Humidified incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding:
-
Harvest and count cells using a hemocytometer or automated cell counter.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium). The optimal seeding density should be determined empirically for each cell line to ensure exponential growth throughout the experiment.
-
Incubate the plate for 24 hours in a humidified incubator to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Perform serial dilutions of the this compound stock solution in complete culture medium to achieve a range of desired final concentrations.
-
After 24 hours of cell attachment, carefully remove the medium from the wells.
-
Add 100 µL of the medium containing the various concentrations of this compound to the respective wells. Include vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and untreated control wells.
-
-
Incubation:
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) in a humidified incubator.
-
-
MTT Addition and Incubation:
-
Following the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).
-
Incubate the plate for 4 hours in a humidified incubator. During this time, viable cells will metabolize the MTT into formazan crystals, resulting in a purple color.
-
-
Solubilization of Formazan Crystals:
-
After the 4-hour incubation, carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for about 15 minutes to ensure complete solubilization.[7]
-
-
Absorbance Measurement:
-
Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm or higher is recommended to subtract background absorbance.[7]
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells (medium and MTT solution only) from all other absorbance readings.
-
Calculate the percentage of cell viability for each treatment concentration using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100
-
Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve.
-
Determine the IC50 value, which is the concentration of the compound that inhibits cell viability by 50%, from the dose-response curve using non-linear regression analysis.
-
Visualizations
Caption: Workflow of the MTT cytotoxicity assay.
Caption: Inhibition of the SREBP signaling pathway by Fatostatin.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Fatostatin Displays High Anti-Tumor Activity in Prostate Cancer by Blocking SREBP-Regulated Metabolic Pathways and Androgen Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. Fatostatin blocks ER exit of SCAP but inhibits cell growth in a SCAP-independent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fatostatin Inhibits Cancer Cell Proliferation by Affecting Mitotic Microtubule Spindle Assembly and Cell Division - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols: Long-Term Stability of Fatostatin Hydrobromide in Solution
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fatostatin hydrobromide is a potent small molecule inhibitor of the Sterol Regulatory Element-Binding Protein (SREBP) pathway. It acts by binding to the SREBP cleavage-activating protein (SCAP), preventing its translocation from the endoplasmic reticulum to the Golgi apparatus. This inhibition blocks the activation of SREBP-1 and SREBP-2, which are key transcription factors in the synthesis of cholesterol and fatty acids. Due to its role in regulating lipid metabolism, Fatostatin is a valuable tool in studying metabolic diseases and cancer.
Ensuring the stability of this compound in solution is critical for obtaining reliable and reproducible experimental results. These application notes provide a comprehensive overview of the long-term stability of this compound in solution, including recommended storage conditions, protocols for stability assessment, and an understanding of its mechanism of action.
Data Presentation: Stability of this compound in DMSO
The following tables summarize the recommended storage conditions and provide illustrative data on the long-term stability of this compound in dimethyl sulfoxide (B87167) (DMSO). This data is based on typical stability profiles for similar small molecules and should be confirmed by the end-user.
Table 1: Recommended Storage of this compound Stock Solutions in DMSO
| Storage Temperature | Recommended Duration | Notes |
| -20°C | Up to 1 year[1] | Protect from light. Aliquot to avoid repeated freeze-thaw cycles. |
| -80°C | Up to 2 years[1] | Protect from light. Aliquot to avoid repeated freeze-thaw cycles. Ideal for long-term storage. |
Table 2: Illustrative Long-Term Stability of a 10 mM this compound Solution in DMSO
| Storage Condition | Time Point | Percent Remaining (%) | Appearance |
| -80°C | 0 | 100 | Clear, colorless solution |
| 6 months | 99.5 | Clear, colorless solution | |
| 12 months | 99.1 | Clear, colorless solution | |
| 24 months | 98.5 | Clear, colorless solution | |
| -20°C | 0 | 100 | Clear, colorless solution |
| 3 months | 98.9 | Clear, colorless solution | |
| 6 months | 97.8 | Clear, colorless solution | |
| 12 months | 95.2 | Clear, colorless solution | |
| 4°C | 0 | 100 | Clear, colorless solution |
| 7 days | 96.5 | Clear, colorless solution | |
| 14 days | 92.1 | Clear, colorless solution | |
| 30 days | 85.3 | Slight yellow tint | |
| Room Temperature (20-25°C) | 0 | 100 | Clear, colorless solution |
| 24 hours | 94.2 | Clear, colorless solution | |
| 48 hours | 88.7 | Slight yellow tint | |
| 7 days | 75.4 | Yellow solution |
Disclaimer: The data in Table 2 is illustrative and intended to demonstrate expected stability trends. Actual stability should be determined empirically using the protocols outlined below.
Signaling Pathway
This compound targets the SREBP signaling pathway, a critical regulator of cellular lipid homeostasis. The diagram below illustrates the mechanism of action of Fatostatin.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a concentrated stock solution of this compound in DMSO for long-term storage and subsequent dilution to working concentrations.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Equilibrate the this compound powder to room temperature before opening the vial to prevent condensation.
-
Weigh the desired amount of this compound powder using a calibrated analytical balance in a chemical fume hood. For a 10 mM stock solution, weigh out 3.75 mg of this compound (Molecular Weight: 375.33 g/mol ) for every 1 mL of DMSO.
-
Add the appropriate volume of anhydrous DMSO to the vial containing the powder.
-
Cap the vial tightly and vortex thoroughly until the powder is completely dissolved. Gentle warming (to no more than 37°C) may be applied if necessary to aid dissolution.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Aliquot the stock solution into single-use, sterile, amber microcentrifuge tubes to minimize freeze-thaw cycles and light exposure.
-
Store the aliquots at -20°C for short-term storage (up to 1 year) or at -80°C for long-term storage (up to 2 years).
Protocol 2: Long-Term Stability Assessment of this compound in Solution
Objective: To determine the long-term stability of this compound in a given solvent under various storage conditions.
Experimental Workflow:
Materials:
-
Prepared stock solution of this compound (from Protocol 1)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or Trifluoroacetic acid (for mobile phase modification)
-
Temperature-controlled storage units (refrigerator, freezers, incubator)
Procedure:
-
Sample Preparation: Prepare a sufficient number of aliquots of the this compound stock solution for all planned time points and storage conditions.
-
Storage: Store the aliquots at the selected temperatures: -80°C, -20°C, 4°C, and room temperature (20-25°C). Ensure protection from light.
-
Time Points: At each designated time point (e.g., 0, 1, 3, 6, 12, 18, and 24 months for frozen storage; 0, 1, 7, 14, and 30 days for refrigerated and room temperature storage), retrieve three aliquots from each storage condition.
-
Sample Analysis (HPLC-UV):
-
Allow the samples to thaw and equilibrate to room temperature.
-
Dilute the samples to a suitable concentration for HPLC analysis (e.g., 100 µM) with the mobile phase.
-
Inject the samples onto the HPLC system.
-
Illustrative HPLC Method:
-
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: Start with 30% B, ramp to 90% B over 10 minutes, hold for 2 minutes, and return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
-
-
Data Analysis:
-
At time zero (T=0), identify the peak corresponding to intact this compound and determine its retention time and peak area.
-
At subsequent time points, quantify the peak area of the intact compound.
-
Calculate the percentage of this compound remaining relative to the T=0 sample for each condition.
-
Monitor for the appearance of new peaks, which may indicate degradation products.
-
-
Reporting: Tabulate the results as shown in the illustrative Table 2.
Protocol 3: Forced Degradation Study
Objective: To identify potential degradation pathways and products of this compound under stress conditions. This information is crucial for developing a stability-indicating analytical method.
Procedure:
-
Prepare separate solutions of this compound in a suitable solvent (e.g., DMSO or a mixture of acetonitrile and water).
-
Expose the solutions to the following stress conditions:
-
Acidic Hydrolysis: Add 0.1 M HCl and incubate at 60°C for 24 hours.
-
Basic Hydrolysis: Add 0.1 M NaOH and incubate at 60°C for 24 hours.
-
Oxidative Degradation: Add 3% hydrogen peroxide and incubate at room temperature for 24 hours.
-
Thermal Degradation: Incubate a solution at 80°C for 48 hours.
-
Photolytic Degradation: Expose a solution to UV light (e.g., 254 nm) for 24 hours.
-
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all stressed samples by HPLC-UV, comparing the chromatograms to that of an unstressed control sample.
-
Identify and quantify the degradation products. For structural elucidation of major degradants, LC-MS analysis is recommended.
Conclusion
The long-term stability of this compound in solution is crucial for its effective use in research. Stock solutions in anhydrous DMSO are stable for up to one year at -20°C and up to two years at -80°C when protected from light and repeated freeze-thaw cycles. For routine cell culture experiments, it is recommended to prepare fresh working solutions from a frozen stock aliquot. The provided protocols offer a framework for researchers to prepare, store, and assess the stability of this compound, ensuring the integrity and reproducibility of their experimental results. It is strongly advised that end-users perform their own stability studies under their specific experimental conditions.
References
Application Notes and Protocols: Transwell Migration Assay with Fatostatin Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cell migration is a fundamental biological process implicated in various physiological and pathological events, including embryonic development, immune response, wound healing, and cancer metastasis. The Transwell migration assay is a widely utilized in vitro method to quantitatively assess the migratory capacity of cells in response to a chemoattractant. Fatostatin, a potent inhibitor of Sterol Regulatory Element-Binding Proteins (SREBPs), has emerged as a valuable tool for investigating the role of lipid metabolism in cell migration and as a potential anti-cancer therapeutic.[1][2][3][4][5] This document provides a detailed protocol for performing a Transwell migration assay with Fatostatin treatment to evaluate its inhibitory effects on cell migration.
Mechanism of Action: Fatostatin
Fatostatin disrupts the activation of SREBP-1 and SREBP-2, key transcription factors that regulate the expression of genes involved in fatty acid and cholesterol biosynthesis.[1][6] It achieves this by binding to the SREBP cleavage-activating protein (SCAP), preventing the transport of the SCAP-SREBP complex from the endoplasmic reticulum (ER) to the Golgi apparatus.[7][8][9] This blockade inhibits the proteolytic cleavage and activation of SREBPs, leading to a downstream reduction in the synthesis of lipids and cholesterol, which are essential for membrane production and cell signaling, thereby impacting cell proliferation, invasion, and migration.[1][3][10]
Signaling Pathway Affected by Fatostatin
Caption: Fatostatin inhibits SREBP activation and subsequent cell migration.
Quantitative Data Summary
The optimal experimental conditions can vary depending on the cell type and specific research question. The following table provides a summary of typical quantitative parameters for a Transwell migration assay with Fatostatin.
| Parameter | Recommended Range/Value | Notes |
| Cell Seeding Density | 1 x 10^4 - 1 x 10^5 cells/insert | Optimization is crucial to avoid overgrowth or sparse cell counts.[11] |
| Transwell Pore Size | 8.0 µm | Suitable for most epithelial and fibroblast cells. Adjust based on cell size.[12][13] |
| Fatostatin Concentration | 1 - 20 µM | Perform a dose-response curve to determine the optimal non-toxic concentration.[1][6][14] |
| Incubation Time | 6 - 48 hours | Dependent on the migratory rate of the specific cell line.[11][12][15] |
| Chemoattractant | 10% Fetal Bovine Serum (FBS) | A commonly used chemoattractant. Specific growth factors can also be used.[11] |
| Starvation Medium | Serum-free or low-serum (0.5% FBS) medium | Serum-starve cells for 12-24 hours prior to the assay to reduce basal migration.[12][13] |
Experimental Protocol
This protocol outlines the steps for conducting a Transwell migration assay to assess the effect of Fatostatin on cell migration.
Materials
-
24-well Transwell plates with 8.0 µm pore size inserts
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Fatostatin (stock solution in DMSO)
-
Serum-free or low-serum medium
-
Cotton swabs
-
Methanol (B129727) or 4% Paraformaldehyde (PFA) for fixation
-
0.1% Crystal Violet solution for staining
-
Microscope
Procedure
-
Cell Preparation and Starvation:
-
Culture cells to 70-80% confluency.
-
Aspirate the culture medium and wash the cells with PBS.
-
Add serum-free or low-serum medium and incubate for 12-24 hours.
-
-
Assay Setup:
-
Prepare different concentrations of Fatostatin in serum-free medium. Include a vehicle control (DMSO).
-
In the lower chamber of the 24-well plate, add 600 µL of medium containing 10% FBS as a chemoattractant.
-
Harvest the starved cells using Trypsin-EDTA and resuspend them in serum-free medium at a concentration of 1 x 10^5 to 5 x 10^5 cells/mL.
-
Add 200 µL of the cell suspension to the upper chamber of the Transwell insert.
-
To the cell suspension in the upper chamber, add the prepared Fatostatin solutions to achieve the final desired concentrations.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for a period determined by the cell type's migration rate (typically 6-24 hours).
-
-
Fixation and Staining:
-
After incubation, carefully remove the Transwell inserts from the wells.
-
Use a cotton swab to gently remove the non-migrated cells from the upper surface of the membrane.
-
Fix the migrated cells on the lower surface of the membrane by immersing the inserts in methanol or 4% PFA for 15-20 minutes.
-
Wash the inserts with PBS.
-
Stain the migrated cells by immersing the inserts in 0.1% Crystal Violet solution for 20-30 minutes.
-
Gently wash the inserts with water to remove excess stain and allow them to air dry.
-
-
Quantification:
-
Once dry, visualize the stained cells under a microscope.
-
Capture images from several random fields of view for each insert.
-
Count the number of migrated cells per field. The average count from multiple fields will represent the migration for that replicate.
-
Alternatively, the dye can be eluted with a solvent (e.g., 10% acetic acid), and the absorbance can be measured using a plate reader.
-
Experimental Workflow Diagram
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Fatostatin Inhibits Cancer Cell Proliferation by Affecting Mitotic Microtubule Spindle Assembly and Cell Division - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fatostatin displays high antitumor activity in prostate cancer by blocking SREBP-regulated metabolic pathways and androgen receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fatostatin Inhibits Cancer Cell Proliferation by Affecting Mitotic Microtubule Spindle Assembly and Cell Division* [escholarship.org]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. Cell Migration and Invasion Assay Guidance using Millicell® Cell Culture Inserts [sigmaaldrich.com]
- 12. researchhub.com [researchhub.com]
- 13. corning.com [corning.com]
- 14. Fatostatin Inhibits Cancer Cell Proliferation by Affecting Mitotic Microtubule Spindle Assembly and Cell Division - PMC [pmc.ncbi.nlm.nih.gov]
- 15. stackscientific.nd.edu [stackscientific.nd.edu]
Troubleshooting & Optimization
Fatostatin Hydrobromide Off-Target Effects: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of fatostatin (B527787) hydrobromide observed in cell lines. This resource aims to help users interpret unexpected experimental outcomes and refine their study designs.
Frequently Asked Questions (FAQs)
Q1: My cells are undergoing growth arrest and apoptosis even with lipid supplementation. Isn't fatostatin's effect supposed to be rescued by exogenous lipids?
A1: While fatostatin is a known inhibitor of the SREBP pathway, which regulates lipid biosynthesis, studies have revealed that it also induces cell growth inhibition through SCAP-independent mechanisms.[1][2] Exogenous lipids may not rescue this effect because fatostatin can generally inhibit ER-to-Golgi transport, a critical process for cell growth that is not directly related to lipid levels.[1][2]
Q2: I'm observing an unexpected accumulation of lipids in my cells after fatostatin treatment, although it's supposed to inhibit lipogenesis. Why is this happening?
A2: This is a documented off-target effect. Instead of inhibiting lipogenesis, fatostatin can induce endoplasmic reticulum (ER) stress, leading to the accumulation of specific lipids like ceramides (B1148491), dihydroceramides, and triacylglycerides (TAGs).[3][4][5] This accumulation is a cellular response to the induced stress.[3][4]
Q3: Is the observed cell death in my experiment solely due to the inhibition of the SREBP pathway?
A3: Not necessarily. Fatostatin is known to induce apoptosis through multiple mechanisms. It can trigger caspase-mediated apoptosis, as evidenced by the cleavage of caspase-3, caspase-9, and PARP.[6][7][8][9][10] Additionally, fatostatin can disrupt mitotic microtubule spindle formation, leading to mitotic catastrophe and subsequent cell death.[11][12][13] The accumulation of pro-apoptotic ceramides due to ER stress also contributes to cell death.[3][4]
Q4: Can fatostatin affect cellular processes other than lipid metabolism and cell cycle?
A4: Yes. Fatostatin has been shown to induce autophagy in some cancer cell lines, which can act as a cell survival or cell death mechanism depending on the context.[14] It has also been reported to inhibit androgen receptor (AR) signaling in prostate cancer cells.[7][9] More recently, fatostatin has been shown to modulate the immune response by affecting cholesterol metabolism in tumor-infiltrating T lymphocytes.[15]
Troubleshooting Guide
| Observed Issue | Potential Cause (Off-Target Effect) | Troubleshooting Steps & Experimental Validation |
| Unexpectedly high cytotoxicity not rescued by lipid supplementation. | Fatostatin is likely causing a general inhibition of ER-to-Golgi transport, a SCAP-independent effect.[1][2] | 1. Vesicular Stomatitis Virus Glycoprotein (VSVG) Trafficking Assay: To confirm a general block in ER-to-Golgi transport, monitor the processing of a temperature-sensitive VSVG-GFP fusion protein. A delay in the appearance of the Golgi-processed form of VSVG in fatostatin-treated cells would indicate a general transport defect. 2. SCAP-null cell lines: Test the effect of fatostatin on cell proliferation in SCAP-null cells. If fatostatin still inhibits growth, it confirms a SCAP-independent mechanism.[1] |
| Accumulation of lipid droplets observed via microscopy (e.g., Oil Red O staining). | Fatostatin is inducing ER stress, leading to the accumulation of triacylglycerides (TAGs) and ceramides.[3][4] | 1. Western Blot for ER Stress Markers: Probe for markers of the unfolded protein response (UPR) such as phosphorylated eIF2α, IRE1α, and ATF6. 2. Lipidomics Analysis: Perform mass spectrometry-based lipidomics to quantify changes in specific lipid species, particularly ceramides and TAGs containing polyunsaturated fatty acids (PUFAs).[3][4] |
| Cells are arrested in the G2/M phase of the cell cycle. | In addition to SREBP pathway inhibition, fatostatin can disrupt mitotic microtubule spindle formation.[11][12][13] | 1. Immunofluorescence of Microtubules: Stain cells with antibodies against α-tubulin to visualize the mitotic spindle. Look for disorganized or absent spindles in fatostatin-treated cells. 2. Compare with other SREBP inhibitors: Treat cells with other SREBP inhibitors that do not target SCAP directly (e.g., PF-429242 or Betulin) and assess their effect on the cell cycle. If only fatostatin induces a mitotic arrest, this points to a specific off-target effect.[12] |
| Induction of autophagy markers (e.g., LC3-II accumulation). | Fatostatin can induce autophagy.[14] | 1. Western Blot for Autophagy Markers: Monitor the conversion of LC3-I to LC3-II and the degradation of p62/SQSTM1. 2. Autophagy Flux Assay: Use lysosomal inhibitors (e.g., bafilomycin A1 or chloroquine) in combination with fatostatin to determine if the accumulation of LC3-II is due to increased autophagosome formation or a block in their degradation. |
Quantitative Data Summary
Table 1: IC50 Values of Fatostatin in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Duration (hours) | Reference |
| Ishikawa | Endometrial Carcinoma | ~20 | 48 | [6] |
| HEC-1A | Endometrial Carcinoma | ~5 | 48 | [6] |
| LNCaP | Prostate Cancer | 10.4 | 72 | [9] |
| C4-2B | Prostate Cancer | 9.1 | 72 | [9] |
| CHO-K1 | Chinese Hamster Ovary | ~10 | 20 | [16] |
Key Experimental Protocols
Western Blot Analysis for SREBP Processing and Apoptosis Markers
-
Cell Lysis: After treatment with fatostatin for the desired time, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Electrophoresis and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies (e.g., anti-SREBP1, anti-SREBP2, anti-PARP, anti-caspase-3, anti-caspase-9) overnight at 4°C.
-
Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Cell Cycle Analysis by Flow Cytometry
-
Cell Fixation: Harvest cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol (B145695) while vortexing. Store at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol, wash with PBS, and resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Analysis: Incubate for 30 minutes at room temperature in the dark. Analyze the DNA content by flow cytometry to determine the percentage of cells in each phase of the cell cycle.
Signaling Pathways and Experimental Workflows
Caption: On-target SREBP activation pathway and the inhibitory action of fatostatin.
References
- 1. Fatostatin blocks ER exit of SCAP but inhibits cell growth in a SCAP-independent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fatostatin blocks ER exit of SCAP but inhibits cell growth in a SCAP-independent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fatostatin induces pro- and anti-apoptotic lipid accumulation in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fatostatin induces pro- and anti-apoptotic lipid accumulation in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Fatostatin suppresses growth and enhances apoptosis by blocking SREBP-regulated metabolic pathways in endometrial carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fatostatin Displays High Anti-Tumor Activity in Prostate Cancer by Blocking SREBP-Regulated Metabolic Pathways and Androgen Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fatostatin displays high antitumor activity in prostate cancer by blocking SREBP-regulated metabolic pathways and androgen receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Fatostatin Inhibits Cancer Cell Proliferation by Affecting Mitotic Microtubule Spindle Assembly and Cell Division - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Fatostatin Inhibits Cancer Cell Proliferation by Affecting Mitotic Microtubule Spindle Assembly and Cell Division - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Fatostatin in Combination with Tamoxifen Induces Synergistic Inhibition in ER-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Fatostatin promotes anti-tumor immunity by reducing SREBP2 mediated cholesterol metabolism in tumor-infiltrating T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. medchemexpress.com [medchemexpress.com]
Fatostatin hydrobromide cytotoxicity at high concentrations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Fatostatin hydrobromide in their experiments. The information herein is designed to address specific issues, particularly unexpected cytotoxicity at high concentrations, and to ensure the generation of reliable and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is an inhibitor of the sterol regulatory element-binding protein (SREBP) pathway.[1][2] It functions by binding directly to the SREBP cleavage-activating protein (SCAP), which prevents the transport of the SREBP-SCAP complex from the endoplasmic reticulum (ER) to the Golgi apparatus.[2][3] This inhibition of translocation prevents the proteolytic cleavage and activation of SREBPs, which are transcription factors essential for the synthesis of cholesterol, fatty acids, and triglycerides.[2][4]
Q2: At what concentrations is this compound typically effective at inhibiting the SREBP pathway?
A2: The half-maximal inhibitory concentration (IC50) for Fatostatin's inhibition of SREBP activation has been reported to be between 2.5 and 10 µM in various mammalian cell lines.[2][5][6]
Q3: Is cytotoxicity an expected outcome when using this compound?
A3: A certain degree of cytotoxicity can be an expected outcome, particularly in cancer cell lines where proliferation is highly dependent on the lipid metabolic pathways regulated by SREBPs.[7][8] However, significant cytotoxicity, especially at concentrations close to the effective dose for SREBP inhibition or in non-cancerous cell lines, may be considered "unexpected" and could be due to off-target effects.
Q4: What are the known off-target effects of this compound that could contribute to cytotoxicity at high concentrations?
A4: Studies have revealed that Fatostatin's cytotoxic effects at higher concentrations may not be solely due to SREBP pathway inhibition. Some identified off-target effects include:
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General inhibition of ER-to-Golgi transport: Fatostatin has been shown to delay the transport of other proteins, such as the vesicular stomatitis virus glycoprotein (B1211001) (VSVG), from the ER to the Golgi.[2][3]
-
Disruption of mitotic spindle assembly: Fatostatin can inhibit tubulin polymerization, leading to defects in mitotic spindle formation, cell cycle arrest in the G2/M phase, and ultimately mitotic catastrophe.[4][9]
-
SCAP-independent inhibition of cell growth: Fatostatin has been observed to inhibit the growth of cells that lack SCAP, indicating a mechanism of action independent of its primary target.[2][3]
Q5: How can I differentiate between on-target and off-target cytotoxicity in my experiments?
A5: To distinguish between on-target and off-target effects, you can perform rescue experiments. If the cytotoxicity is primarily due to the inhibition of lipid synthesis (on-target), the addition of exogenous lipids, such as cholesterol and fatty acids, to the culture medium should rescue the cells. If the cytotoxicity persists despite lipid supplementation, it is likely due to off-target effects.[2][3]
Troubleshooting Guide: Unexpected Cytotoxicity
This guide provides a systematic approach to troubleshooting unexpected or high levels of cytotoxicity observed in experiments with this compound.
Initial Checks
-
Verify Compound Concentration: Double-check all calculations for dilutions and ensure the accuracy of the stock solution concentration.
-
Assess Cell Health: Ensure that the cells are healthy, within a low passage number, and free from contamination (e.g., mycoplasma) before starting the experiment.[10]
-
Solvent Toxicity Control: Include a vehicle-only (e.g., DMSO) control at the highest concentration used in your experiment to rule out solvent-induced cytotoxicity.
Experimental Optimization
If initial checks do not resolve the issue, consider the following experimental modifications:
| Issue | Recommended Action |
| High Cytotoxicity Across All Concentrations | Reduce Exposure Time: Decrease the incubation time of the cells with Fatostatin. A time-course experiment can help determine the optimal duration. Lower Seeding Density: High cell density can sometimes exacerbate cytotoxic effects.[11] Optimize the cell seeding density for your specific cell line and assay. |
| Cytotoxicity at Low Concentrations | Confirm Target Expression: Verify that your cell line expresses the target protein, SCAP. Perform a Dose-Response Curve with a Wider Range: Use a broader range of concentrations, including very low ones, to determine the precise IC50 for cytotoxicity in your cell line. |
| Inconsistent Results | Standardize Protocols: Ensure all experimental steps, from cell seeding to reagent addition, are performed consistently. Use Fresh Reagents: Prepare fresh dilutions of Fatostatin for each experiment from a validated stock solution. |
Advanced Troubleshooting Workflow
If the issue persists, the following workflow can help identify the root cause of the unexpected cytotoxicity.
Caption: A logical workflow for troubleshooting unexpected cytotoxicity.
Quantitative Data Summary
The following table summarizes the cytotoxic effects of this compound across different cell lines as reported in the literature.
| Cell Line | Assay Type | Concentration Range | Observed Effect |
| Prostate Cancer (LNCaP, C4-2B) | PI Staining | Various | G2/M cell cycle arrest and induction of apoptosis.[7] |
| Prostate Cancer (DU145) | Growth Assay | 0.1 - 1 µM | Inhibition of serum-independent growth with an IC50 of 0.1 µM.[6] |
| Endometrial Carcinoma (Ishikawa, HEC-1A) | Apoptosis Assay | 10 - 40 µM | Increased number of early and late apoptotic cells.[8] |
| Various Cancer Cell Lines | Viability Assay | 5 µM | Reduced cell viability.[4] |
Experimental Protocols
MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells as an indicator of viability.[12][13][14]
Principle: Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) to purple formazan (B1609692) crystals.[12][13] The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound and appropriate controls (vehicle and untreated).
-
Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.[12]
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[15]
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Incubate the plate overnight in a humidified atmosphere at 37°C.[12]
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[12]
LDH Release Assay for Cytotoxicity
This assay quantifies lactate (B86563) dehydrogenase (LDH), a stable cytosolic enzyme that is released upon cell lysis.[16]
Principle: The amount of LDH released into the culture medium is proportional to the number of cells that have lost membrane integrity.
Protocol:
-
Plate and treat cells with this compound as described for the MTT assay. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).[17]
-
After the incubation period, centrifuge the plate to pellet any detached cells.
-
Carefully transfer a portion of the supernatant from each well to a new 96-well plate.[18]
-
Prepare the LDH reaction mixture according to the manufacturer's instructions.[16]
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Add the reaction mixture to each well containing the supernatant and incubate at room temperature for up to 30 minutes, protected from light.[19]
-
Add the stop solution provided in the kit.[19]
-
Measure the absorbance at 490 nm using a microplate reader.[19]
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Calculate the percentage of cytotoxicity based on the absorbance readings of the experimental and control wells.
Annexin V/Propidium Iodide (PI) Assay for Apoptosis
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[20]
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.[21][22]
Protocol:
-
Culture and treat cells with this compound.
-
Harvest the cells, including any floating cells from the supernatant.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
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Add Annexin V-FITC and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
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Analyze the cells by flow cytometry within one hour.
Signaling Pathway and Workflow Diagrams
Caption: The SREBP activation pathway and the inhibitory action of Fatostatin.
Caption: A general experimental workflow for assessing cytotoxicity.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Fatostatin blocks ER exit of SCAP but inhibits cell growth in a SCAP-independent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fatostatin blocks ER exit of SCAP but inhibits cell growth in a SCAP-independent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fatostatin Inhibits Cancer Cell Proliferation by Affecting Mitotic Microtubule Spindle Assembly and Cell Division - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fatostatin | Fatty Acid Synthase | Lipid | TargetMol [targetmol.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Fatostatin Displays High Anti-Tumor Activity in Prostate Cancer by Blocking SREBP-Regulated Metabolic Pathways and Androgen Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. Fatostatin Inhibits Cancer Cell Proliferation by Affecting Mitotic Microtubule Spindle Assembly and Cell Division - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cell Death Troubleshooting in Cell Culture [sigmaaldrich.com]
- 11. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 12. merckmillipore.com [merckmillipore.com]
- 13. broadpharm.com [broadpharm.com]
- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. LDH cytotoxicity assay [protocols.io]
- 17. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 18. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 19. cellbiologics.com [cellbiologics.com]
- 20. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
- 21. Monitoring drug induced apoptosis and treatment sensitivity in non-small cell lung carcinoma using dielectrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Technical Support Center: SCAP-Independent Inhibition of Cell Growth by Fatostatin
This technical support guide is designed for researchers, scientists, and drug development professionals investigating the effects of Fatostatin. It provides answers to frequently asked questions, troubleshooting advice for common experimental issues, and detailed protocols, with a focus on the compound's SCAP-independent mechanisms of action.
Frequently Asked Questions (FAQs)
Q1: What is the primary, well-established mechanism of Fatostatin?
A1: Fatostatin is primarily known as an inhibitor of the Sterol Regulatory Element-Binding Protein (SREBP) pathway.[1] It functions by directly binding to the SREBP Cleavage-Activating Protein (SCAP) in the Endoplasmic Reticulum (ER).[2][3][4] This binding event prevents the translocation of the SCAP-SREBP complex from the ER to the Golgi apparatus.[5][6][7][8] Consequently, the proteolytic cleavage and activation of SREBPs (both SREBP-1 and SREBP-2) are inhibited, leading to a downstream reduction in the transcription of genes required for fatty acid and cholesterol biosynthesis.[5][9][10]
Q2: I'm observing significant cell growth inhibition with Fatostatin, but adding exogenous lipids doesn't rescue my cells. Why is this happening?
A2: This is a key observation and a strong indicator that you are witnessing a SCAP-independent effect of Fatostatin.[2][6] If the cell growth inhibition were solely due to the blockade of lipid synthesis via the SCAP/SREBP pathway, providing an external source of lipids should restore normal cell proliferation.[6] The failure of this rescue experiment suggests that Fatostatin has additional cellular targets that are critical for cell growth, independent of its effect on SREBP activation.[2][6][11][12]
Q3: My cells are arresting in the G2/M phase of the cell cycle after Fatostatin treatment. Is this an expected off-target effect?
A3: Yes, this is a well-documented SCAP-independent effect.[5] Fatostatin has been shown to induce G2/M cell cycle arrest in a variety of cancer cell lines.[7][9][13] This effect is maintained even in cells engineered to overexpress the active, nuclear form of SREBP, confirming that the arrest is not a consequence of SREBP inhibition.[3] The underlying mechanism for this G2/M arrest is the ability of Fatostatin to inhibit tubulin polymerization, which disrupts the formation of the mitotic spindle, activates the spindle assembly checkpoint, and can ultimately lead to mitotic catastrophe and cell death.[3][14]
Q4: How can I experimentally confirm that the effects I'm observing are SCAP-independent?
A4: To definitively distinguish between SCAP-dependent and -independent effects, you can perform several control experiments:
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Use SCAP-deficient cells: If Fatostatin still inhibits the growth of cells that lack SCAP, the effect is unequivocally SCAP-independent.[2][6]
-
Overexpress active SREBP: Use a cell line that expresses the constitutively active nuclear form of SREBP (nSREBP). If Fatostatin still induces the phenotype (e.g., G2/M arrest), it demonstrates the effect is downstream or parallel to SREBP activation.[3]
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Lipid Rescue Experiment: As mentioned in Q2, attempt to rescue the phenotype by supplementing the culture medium with exogenous lipids (e.g., cholesterol and fatty acids). Failure to rescue points to a SCAP-independent mechanism.[6]
Q5: Besides cell cycle arrest, what are other reported SCAP-independent effects of Fatostatin?
A5: In addition to inhibiting tubulin polymerization, Fatostatin has been reported to cause a more general delay in protein transport from the Endoplasmic Reticulum (ER) to the Golgi apparatus.[2][4][6] This was demonstrated using a vesicular stomatitis virus glycoprotein (B1211001) (VSVG) trafficking assay, where Fatostatin slowed the transport of VSVG, a marker for general secretory function.[2][6] In some specific cellular contexts, such as in estrogen receptor-positive (ER+) breast cancer cells, Fatostatin has also been shown to induce ER stress.[4]
Q6: What is a typical effective concentration for Fatostatin, and are there any handling precautions?
A6: The effective concentration of Fatostatin is highly cell-line dependent.
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Reported IC50 values for cell viability range from approximately 2 µM to 18 µM after 48-72 hours of treatment.[3][7]
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It is crucial to perform a dose-response curve for your specific cell line to determine the optimal concentration.[5]
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For handling, Fatostatin is typically dissolved in DMSO to make a concentrated stock solution.[15] This stock solution should be aliquoted into single-use volumes and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can lead to compound degradation and experimental inconsistency.[5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent results between experiments | 1. Degraded Fatostatin: Compound has undergone multiple freeze-thaw cycles.[5] 2. Inconsistent Cell Seeding: Different starting cell densities can affect results.[5] 3. Variable DMSO Concentration: Vehicle control does not match the final DMSO concentration in treated wells. | 1. Use a fresh aliquot of Fatostatin stock solution for each experiment. If in doubt, purchase a new batch.[5] 2. Ensure a consistent and optimal cell seeding density across all plates and experiments.[5] 3. Always include a vehicle control with a DMSO concentration matching the highest dose of Fatostatin used. |
| Cell death is observed, but with no significant decrease in SREBP target gene expression (e.g., FASN, HMGCR) | 1. Dominant Off-Target Effects: In your cell line, the SCAP-independent effects (e.g., mitotic arrest) may occur at lower concentrations or be more potent than SREBP inhibition.[3][5] 2. Suboptimal Concentration: The concentration used may be sufficient to induce cell cycle arrest but too low to cause a measurable decrease in SREBP target gene transcription. 3. Antibody Issues (Western Blot): The primary antibody for your SREBP target may not be specific or used at the correct dilution.[5] | 1. This is an expected outcome in many cell lines. The observed cell death is likely due to mitotic catastrophe, not lipid depletion.[3] 2. Perform a dose-response experiment and analyze SREBP target gene expression at multiple concentrations.[5] 3. Validate your antibody using positive and negative controls. Titrate the antibody to find the optimal dilution.[5] |
| Unexpected G2/M cell cycle arrest is the primary phenotype | 1. SCAP-Independent Mechanism: This is a known off-target effect of Fatostatin.[3][14] | 1. This is not an artifact. This phenotype is caused by Fatostatin's inhibition of tubulin polymerization and mitotic spindle assembly.[3][14] Acknowledge this dual mechanism in your experimental interpretation. |
Quantitative Data Summary
Table 1: Reported IC50 Values of Fatostatin in Various Cell Lines
| Cell Line | IC50 Value (µM) | Treatment Duration (hours) | Citation |
| HeLa | 2.11 | 48 | [3] |
| HEC-1A | 4.53 | 72 | [7] |
| Ishikawa | 17.96 | 72 | [7] |
Table 2: Summary of Fatostatin's Effect on Cell Cycle Distribution in Prostate Cancer Cells (48h Treatment)
| Cell Line | Fatostatin Conc. (µM) | % Cells in G0/G1 | % Cells in S | % Cells in G2/M | Citation |
| LNCaP | 0 (Control) | ~65% | ~25% | ~10% | [9][16] |
| LNCaP | 10 | ~45% | ~20% | ~35% | [9][16] |
| C4-2B | 0 (Control) | ~58% | ~25% | ~17% | [9][16] |
| C4-2B | 10 | ~35% | ~20% | ~45% | [9][16] |
Key Experimental Protocols
Protocol 1: Preparation of Fatostatin Stock and Working Solutions
-
Materials: Fatostatin hydrobromide powder, anhydrous DMSO, sterile microcentrifuge tubes.
-
Stock Solution (20 mM):
-
Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C.[5][15]
-
Working Solution: On the day of the experiment, thaw a single aliquot of the stock solution. Perform serial dilutions directly into pre-warmed cell culture medium to achieve the desired final concentrations.
Protocol 2: Cell Viability Assessment (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of Fatostatin or a vehicle control (DMSO).
-
Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours).[7]
-
MTT Addition: Add MTT reagent (e.g., 20 µL of a 5 mg/mL solution) to each well and incubate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.[7]
-
Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[7]
-
Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader. Calculate cell viability relative to the vehicle-treated control cells.
Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Treatment: Culture cells in 6-well plates and treat with Fatostatin or vehicle control for the desired duration (e.g., 48 hours).[7][9]
-
Harvesting: Collect both adherent and floating cells. Centrifuge to pellet the cells.
-
Fixation: Wash the cell pellet with ice-cold PBS. Resuspend the cells gently in ice-cold 70% ethanol (B145695) while vortexing slowly to prevent clumping. Fix overnight at -20°C.
-
Staining: Centrifuge the fixed cells to remove ethanol. Wash with PBS. Resuspend the pellet in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Analysis: Incubate in the dark for 30 minutes at room temperature. Analyze the DNA content using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases can be quantified using appropriate software.[7][9]
Diagrams and Visualizations
Caption: Dual mechanisms of Fatostatin action.
Caption: A logical workflow for troubleshooting Fatostatin results.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Fatostatin blocks ER exit of SCAP but inhibits cell growth in a SCAP-independent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fatostatin Inhibits Cancer Cell Proliferation by Affecting Mitotic Microtubule Spindle Assembly and Cell Division - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fatostatin induces pro- and anti-apoptotic lipid accumulation in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Fatostatin blocks ER exit of SCAP but inhibits cell growth in a SCAP-independent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Downregulation of SREBP inhibits tumor growth and initiation by altering cellular metabolism in colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [PDF] Fatostatin blocks ER exit of SCAP but inhibits cell growth in a SCAP-independent manner | Semantic Scholar [semanticscholar.org]
- 12. merckmillipore.com [merckmillipore.com]
- 13. Fatostatin displays high antitumor activity in prostate cancer by blocking SREBP-regulated metabolic pathways and androgen receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Fatostatin Inhibits Cancer Cell Proliferation by Affecting Mitotic Microtubule Spindle Assembly and Cell Division - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Fatostatin Displays High Anti-Tumor Activity in Prostate Cancer by Blocking SREBP-Regulated Metabolic Pathways and Androgen Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: The Impact of Fatostatin Hydrobromide on General ER-to-Golgi Transport
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of Fatostatin hydrobromide in studies of ER-to-Golgi transport.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is primarily known as an inhibitor of the Sterol Regulatory Element-Binding Protein (SREBP) activation pathway.[1][2][3] It directly binds to the SREBP Cleavage-Activating Protein (SCAP), preventing its transport from the Endoplasmic Reticulum (ER) to the Golgi apparatus.[1][2][4][5][6][7][8][9] This inhibition of SCAP's ER-to-Golgi translocation is a crucial aspect of its function.[4][6][7]
Q2: Does this compound only affect the SREBP pathway?
A2: No. While its effects on the SREBP pathway are well-documented, research has shown that this compound also impacts general ER-to-Golgi transport in a manner that can be independent of SCAP.[4][6][7] Studies have demonstrated that it delays the transport of the Vesicular Stomatitis Virus Glycoprotein (VSVG), a commonly used marker for general secretory pathway function.[4][6][7]
Q3: How does this compound interfere with general ER-to-Golgi transport?
A3: The transport of cargo proteins from the ER to the Golgi is mediated by COPII-coated vesicles.[4][10] Fatostatin's ability to block the ER exit of SCAP suggests an interference with this COPII-dependent transport mechanism.[4][9] This interference likely extends to other cargo proteins, leading to a more general delay in ER-to-Golgi transport.
Q4: Are there any other cellular effects of this compound I should be aware of?
A4: Yes. Besides its impact on protein transport, Fatostatin has been reported to affect cell proliferation, induce apoptosis, and arrest the cell cycle at the G2/M phase.[11][12][13] Some of these effects might be linked to its inhibition of SREBP and lipid metabolism, while others could be due to off-target effects or its broader impact on cellular processes like mitotic spindle assembly.[4][12][14]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Variability in the inhibition of ER-to-Golgi transport | Inconsistent concentration of this compound. Cell density and health. Duration of treatment. | Ensure accurate and consistent final concentrations of Fatostatin in your experiments. Maintain consistent cell seeding densities and ensure cells are in a healthy, logarithmic growth phase. Optimize the treatment duration; prolonged exposure might lead to secondary effects. |
| Unexpected levels of cell death | Off-target effects of Fatostatin, especially at higher concentrations. Cell line sensitivity. | Perform a dose-response curve to determine the optimal concentration that inhibits transport without causing significant cytotoxicity. Consider using a different cell line that may be less sensitive to the cytotoxic effects of Fatostatin. Include appropriate controls, such as a vehicle-only control, to distinguish specific effects from non-specific toxicity. |
| Inconsistent results in protein glycosylation assays | Indirect effects on Golgi function due to the transport block. Altered expression of glycosylating enzymes. | Use a well-characterized marker protein for ER-to-Golgi transport, such as VSVG, to specifically assess the transport step. Analyze the expression levels of key glycosylating enzymes via qPCR or Western blotting to rule out transcriptional or translational effects. |
| Difficulty in visualizing the blockage of transport via microscopy | Insufficient temporal resolution in live-cell imaging. Phototoxicity from prolonged imaging. | Optimize your imaging protocol to capture the dynamics of transport shortly after Fatostatin addition. Reduce laser power and exposure times to minimize phototoxicity, which can itself affect cellular processes. |
Experimental Protocols
Assessing General ER-to-Golgi Transport using a VSVG Trafficking Assay
This protocol is adapted from studies demonstrating the effect of Fatostatin on the transport of the Vesicular Stomatitis Virus Glycoprotein (VSVG).[4]
1. Cell Culture and Infection:
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Plate CHO-K1 or other suitable cells on 6-well plates.
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Grow cells to ~80% confluency.
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Infect cells with a temperature-sensitive mutant of VSVG (tsO45) for 1 hour at the permissive temperature (32°C) in serum-free media. This allows the VSVG protein to be synthesized and accumulate in the ER.
2. Drug Treatment:
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Following infection, wash the cells with PBS and add complete media.
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Treat the cells with the desired concentration of this compound (e.g., 20 µM) or vehicle control (e.g., DMSO) and incubate at the restrictive temperature (40°C) for 4 hours. At this temperature, the tsO45-VSVG protein is misfolded and retained in the ER.
3. Transport Initiation and Sample Collection:
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To initiate the transport of VSVG from the ER to the Golgi, shift the cells to the permissive temperature (32°C).
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Collect cell lysates at various time points (e.g., 0, 15, 30, 60, and 120 minutes) after the temperature shift.
4. Analysis of VSVG Glycosylation:
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Lyse the cells and treat the lysates with Endoglycosidase H (Endo H). Endo H cleaves N-linked glycans from proteins that have not yet reached the medial-Golgi, rendering them Endo H-sensitive.
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Separate the protein lysates by SDS-PAGE and perform a Western blot using an antibody against VSVG.
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The appearance of an Endo H-resistant band indicates that VSVG has successfully trafficked to the Golgi complex.
5. Quantification:
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Quantify the band intensities for the Endo H-sensitive and Endo H-resistant forms of VSVG at each time point.
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Calculate the percentage of Endo H-resistant VSVG to determine the rate of ER-to-Golgi transport.
Data Presentation
Table 1: Effect of this compound on VSVG Transport
| Treatment | Time (minutes) | % Endo H-Resistant VSVG (Mean ± SD) |
| Vehicle (DMSO) | 0 | 2 ± 0.5 |
| 30 | 45 ± 3.2 | |
| 60 | 85 ± 4.1 | |
| Fatostatin (20 µM) | 0 | 1.8 ± 0.4 |
| 30 | 15 ± 2.5 | |
| 60 | 40 ± 3.8 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results may vary depending on the experimental conditions.
Visualizations
Caption: Mechanism of this compound action on protein transport.
Caption: Experimental workflow for the VSVG trafficking assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A small molecule that blocks fat synthesis by inhibiting the activation of SREBP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Fatostatin blocks ER exit of SCAP but inhibits cell growth in a SCAP-independent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. [PDF] Fatostatin blocks ER exit of SCAP but inhibits cell growth in a SCAP-independent manner | Semantic Scholar [semanticscholar.org]
- 7. Fatostatin blocks ER exit of SCAP but inhibits cell growth in a SCAP-independent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Sterols block binding of COPII proteins to SCAP, thereby controlling SCAP sorting in ER - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fatostatin ameliorates inflammation without affecting cell viability - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fatostatin Inhibits Cancer Cell Proliferation by Affecting Mitotic Microtubule Spindle Assembly and Cell Division - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Fatostatin Displays High Anti-Tumor Activity in Prostate Cancer by Blocking SREBP-Regulated Metabolic Pathways and Androgen Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Overcoming poor solubility of Fatostatin hydrobromide for in vivo studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Fatostatin hydrobromide. The focus is on overcoming its poor solubility for successful in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a specific inhibitor of Sterol Regulatory Element-Binding Protein (SREBP) activation.[1][2][3] It functions by binding to the SREBP cleavage-activating protein (SCAP), which prevents the translocation of the SREBP-SCAP complex from the endoplasmic reticulum (ER) to the Golgi apparatus.[1][2][4][5] This inhibition of translocation blocks the proteolytic cleavage and activation of SREBPs (SREBP-1 and SREBP-2), leading to a decrease in the transcription of genes involved in lipogenesis and cholesterol biosynthesis.[1][5][6]
Q2: I am having trouble dissolving this compound for my in vivo study. What are the recommended solvents?
This compound is known to have poor aqueous solubility. For in vitro studies, Dimethyl sulfoxide (B87167) (DMSO) is commonly used to prepare stock solutions.[4][7] However, for in vivo administration, a multi-component vehicle is often necessary to achieve a suitable concentration and ensure biocompatibility.
Q3: Can you provide a detailed protocol for preparing a this compound solution for intraperitoneal (i.p.) injection in mice?
A commonly used vehicle for i.p. injection involves a combination of solvents to ensure solubility and tolerability. Below are two established protocols.
Troubleshooting Guide: Overcoming Solubility Issues
| Issue | Potential Cause | Recommended Solution |
| Precipitation upon addition of aqueous solution | This compound is poorly soluble in aqueous solutions. | Prepare the formulation by sequentially adding and mixing each component. Start with DMSO, followed by PEG300, then Tween-80, and finally saline. Ensure the solution is clear at each step before proceeding. Gentle warming or sonication can also aid in dissolution.[2] |
| Cloudy or suspended solution | The concentration of this compound exceeds its solubility limit in the chosen vehicle. | If a clear solution is not achievable, a suspended solution can be used for oral or intraperitoneal administration.[2] Ensure the suspension is homogenous before each administration by vortexing or sonicating. |
| Animal discomfort or adverse reactions post-injection | High concentration of DMSO or other organic solvents in the vehicle. | It is recommended to keep the final concentration of DMSO in the working solution as low as possible, ideally below 2%, especially for sensitive animals.[2] If adverse effects are observed, consider alternative formulations with lower organic solvent content or the use of solubilizing agents like cyclodextrins. |
Quantitative Data: Solubility of this compound
The following table summarizes the solubility of this compound in different vehicle compositions suitable for in vivo studies.
| Vehicle Composition | Achievable Concentration | Solution Appearance | Reference |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL (5.54 mM) | Clear solution | [2] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | 1 mg/mL (2.66 mM) | Suspended solution | [2] |
| DMSO | 10 mg/mL | - | |
| DMSO | 20 mM | - |
Experimental Protocols
Protocol 1: Clear Solution for Intraperitoneal Injection [2]
-
Prepare a stock solution of this compound in DMSO. For example, to achieve a final concentration of 2.08 mg/mL, a 20.8 mg/mL stock in DMSO can be prepared.
-
In a sterile tube, add the required volume of the DMSO stock solution.
-
Add 4 volumes of PEG300 to the DMSO stock and mix thoroughly.
-
Add 0.5 volumes of Tween-80 and mix until the solution is homogenous.
-
Slowly add 4.5 volumes of saline to the mixture while vortexing to bring the solution to the final volume. The resulting solution should be clear.
Protocol 2: Suspended Solution for Intraperitoneal or Oral Administration [2]
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Prepare a 20% SBE-β-CD solution in saline. Dissolve 2g of SBE-β-CD powder in 10 mL of saline until the solution is clear. This solution can be stored at 4°C for up to one week.
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mg/mL).
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Add 1 volume of the DMSO stock solution to 9 volumes of the 20% SBE-β-CD in saline.
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Mix thoroughly. Use of an ultrasonic bath may be necessary to ensure a uniform suspension.
Visualizations
Fatostatin's Mechanism of Action: Inhibition of SREBP Pathway
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - Immunomart [immunomart.com]
- 4. Fatostatin blocks ER exit of SCAP but inhibits cell growth in a SCAP-independent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. selleckchem.com [selleckchem.com]
Technical Support Center: Investigating Unexpected Skin Adverse Reactions with In Vivo Fatostatin Use
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected skin adverse reactions during in vivo experiments with Fatostatin.
Frequently Asked Questions (FAQs)
Q1: What is Fatostatin and what is its primary mechanism of action?
Fatostatin is a small molecule inhibitor of Sterol Regulatory Element-Binding Proteins (SREBPs).[1][2] It functions by binding to the SREBP cleavage-activating protein (SCAP), which prevents the transport of SREBPs from the endoplasmic reticulum (ER) to the Golgi apparatus.[2][3][4][5] This inhibition of translocation blocks the proteolytic cleavage and activation of SREBPs, leading to a downstream reduction in the transcription of genes involved in the synthesis of fatty acids and cholesterol.[3][6]
Q2: Has the in vivo use of Fatostatin been associated with skin adverse reactions?
Yes, there are documented instances of skin adverse reactions with in vivo Fatostatin use. A preclinical study investigating the effects of Fatostatin in a mouse model of metabolic dysfunction-associated steatotic liver disease (MASLD) reported "severe skin adverse reactions similar to eczema".[7] This study also noted elevated serum TNF-alpha, suggesting a potential systemic inflammatory response.[7] However, it is important to note that other in vivo studies, particularly in cancer xenograft models, did not report such adverse effects and in some cases mentioned a favorable toxicity profile with no significant impact on body weight.[8][9]
Q3: What are the potential mechanisms behind Fatostatin-induced skin reactions?
While the exact mechanism is not fully elucidated, the primary action of Fatostatin on lipid metabolism provides some potential explanations:
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Disruption of Skin Lipid Barrier: The skin's epidermal barrier is critically dependent on a specific composition of lipids, including ceramides, cholesterol, and free fatty acids, to maintain its integrity and function. By inhibiting SREBPs, Fatostatin broadly suppresses the synthesis of these essential lipids. This disruption could compromise the skin barrier, leading to increased transepidermal water loss, dryness, and susceptibility to inflammation, manifesting as eczema-like reactions.
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Inflammatory Response: The aforementioned study that observed skin reactions also reported elevated systemic TNF-alpha levels, indicating an inflammatory component.[7] Disruption of lipid homeostasis in skin cells can trigger inflammatory signaling pathways.
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Off-Target Effects: Some research suggests that Fatostatin may have biological effects independent of its action on SCAP and SREBP.[4][10] These off-target effects could potentially contribute to unforeseen toxicities, including skin reactions.
Troubleshooting Guide: Managing Skin Adverse Reactions in Your In Vivo Study
If you observe skin adverse reactions in your animal models during Fatostatin administration, consider the following troubleshooting steps.
Step 1: Observation and Documentation
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Systematically score the severity of the skin reaction: Use a standardized scoring system (e.g., based on erythema, edema, scaling, and extent of the affected area).
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Photograph the affected areas: Visual documentation is crucial for tracking the progression of the reaction.
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Note the time of onset and progression: Correlate the appearance and worsening of symptoms with the Fatostatin dosing schedule.
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Monitor for other signs of systemic toxicity: Record changes in body weight, food and water intake, and overall animal behavior.
Step 2: Experimental Adjustments
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Dose Reduction: Consider reducing the dose of Fatostatin to see if the skin reactions are dose-dependent.
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Vehicle Control Evaluation: Ensure that the vehicle used to dissolve and administer Fatostatin is not contributing to the skin irritation. Administer the vehicle alone to a control group of animals.
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Route of Administration: If feasible for your experimental goals, consider alternative routes of administration that might reduce systemic exposure or local irritation.
Step 3: Pathological and Molecular Analysis
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Histopathology: Collect skin biopsies from affected and unaffected areas for histological examination. Look for signs of inflammation, changes in epidermal thickness, and alterations in the structure of the stratum corneum.
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Lipidomics: Perform lipidomic analysis on skin samples to quantify the changes in key lipid species (ceramides, cholesterol, fatty acids) following Fatostatin treatment.
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Cytokine Profiling: Measure levels of pro-inflammatory cytokines (e.g., TNF-alpha, IL-6, IL-1β) in serum and skin tissue lysates to assess the inflammatory status.
Data on Reported Adverse Reactions
| Parameter | Observation | Animal Model | Study Context | Citation |
| Skin Reaction | Severe, eczema-like skin adverse reactions | Male C57BL/6J mice | Metabolic dysfunction-associated steatotic liver disease (MASLD) | [7] |
| Systemic Inflammation | Elevated serum TNF-alpha | Male C57BL/6J mice | Metabolic dysfunction-associated steatotic liver disease (MASLD) | [7] |
| Body Weight | No significant effect on body weight | Mouse xenograft model (prostate cancer) | Cancer therapy | [8] |
| Body Weight | No change in body weight | Mouse xenograft model (breast cancer) | Cancer therapy | [9] |
Experimental Protocols
Protocol 1: In Vivo Fatostatin Efficacy and Toxicity Study in a Xenograft Model (Example)
This protocol is a generalized example based on methodologies described in the literature[8][9]. Specific parameters should be optimized for your research needs.
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Animal Model: Athymic nude mice (or other appropriate strain), 6-8 weeks old.
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Cell Implantation: Subcutaneously inject cancer cells (e.g., C4-2B prostate cancer cells) into the flank of each mouse.
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Tumor Growth Monitoring: Allow tumors to reach a palpable size (e.g., 50-100 mm³).
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Grouping: Randomize mice into control and treatment groups (n=8-10 per group).
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Fatostatin Preparation: Dissolve Fatostatin in a suitable vehicle (e.g., a mixture of DMSO, PEG300, and saline).
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Administration: Administer Fatostatin (e.g., 30 mg/kg) or vehicle control via intraperitoneal injection daily.
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Data Collection:
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Measure tumor volume with calipers 2-3 times per week.
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Record mouse body weight 2-3 times per week.
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Monitor for any adverse effects, including skin reactions, daily.
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Endpoint: Euthanize mice when tumors reach the maximum allowed size or at the end of the study period. Collect tumors and other tissues for further analysis.
Visualizations
Caption: Mechanism of action of Fatostatin.
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Fatostatin blocks ER exit of SCAP but inhibits cell growth in a SCAP-independent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Effectiveness and safety of the SREBP1/2 inhibitor, fatostatin, in a preclinical model of metabolic dysfunction-associated steatotic liver disease progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fatostatin Displays High Anti-Tumor Activity in Prostate Cancer by Blocking SREBP-Regulated Metabolic Pathways and Androgen Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fatostatin induces pro- and anti-apoptotic lipid accumulation in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fatostatin Inhibits Cancer Cell Proliferation by Affecting Mitotic Microtubule Spindle Assembly and Cell Division - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Fatostatin's Efficacy
Welcome to the technical support resource for researchers using Fatostatin. This guide provides answers to frequently asked questions (FAQs) and detailed troubleshooting advice to help you resolve issues related to SREBP inhibition in your cell line.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Fatostatin?
Fatostatin is a cell-permeable small molecule inhibitor of the Sterol Regulatory Element-Binding Protein (SREBP) pathway.[1][2] Its primary mechanism involves the following steps:
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Binding to SCAP: Fatostatin directly binds to the SREBP Cleavage-Activating Protein (SCAP), which acts as an escort for SREBP precursors.[1][2]
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Blocking ER-to-Golgi Transport: This binding event blocks the transport of the SREBP-SCAP complex from the Endoplasmic Reticulum (ER) to the Golgi apparatus.[1][3][4]
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Inhibiting Proteolytic Cleavage: By preventing the complex from reaching the Golgi, Fatostatin inhibits the two-step proteolytic cleavage of SREBP by Site-1 Protease (S1P) and Site-2 Protease (S2P).[3][5]
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Preventing Nuclear Translocation: Without cleavage, the active N-terminal domain of SREBP is not released and cannot translocate to the nucleus.[6]
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Downregulating Target Genes: As a result, the transcription of SREBP target genes involved in cholesterol and fatty acid synthesis is suppressed.[4][7]
This inhibition of SCAP is independent of the INSIG proteins, which are part of the canonical sterol-sensing inhibition pathway.[1][3]
Q2: My cells are not responding to Fatostatin. What are the common reasons for treatment failure?
If you observe a lack of SREBP inhibition, it is crucial to systematically troubleshoot the experiment. The most common reasons for failure fall into four categories: the compound itself, the experimental conditions, the method of measurement, or cell line-specific biology. Follow the workflow below to diagnose the issue.
References
- 1. Fatostatin blocks ER exit of SCAP but inhibits cell growth in a SCAP-independent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Fatostatin blocks ER exit of SCAP but inhibits cell growth in a SCAP-independent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. Fatostatin ameliorates inflammation without affecting cell viability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assessment of SREBP Activation Using a Microsomal Vesicle Budding Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
Technical Support Center: Optimizing Fatostatin Hydrobromide Dosage for Long-Term Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Fatostatin hydrobromide in long-term experimental studies. The information is designed to assist in optimizing dosage while ensuring animal welfare and data integrity.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent inhibitor of the Sterol Regulatory Element-Binding Protein (SREBP) pathway.[1][2] It functions by directly binding to the SREBP Cleavage-Activating Protein (SCAP), which prevents the transport of the SREBP-SCAP complex from the endoplasmic reticulum (ER) to the Golgi apparatus.[1][3] This inhibition blocks the proteolytic cleavage and activation of SREBPs (SREBP-1 and SREBP-2), transcription factors that are crucial for the synthesis of cholesterol, fatty acids, and triglycerides.[1][4] Consequently, the expression of SREBP target genes involved in lipid biosynthesis, such as FASN and HMGCR, is downregulated.[5][6]
Q2: What are the common in vitro and in vivo starting concentrations for this compound?
A2: In vitro, the half-maximal inhibitory concentration (IC50) of Fatostatin can vary significantly depending on the cell line, ranging from 0.1 µM to 17.96 µmol/L.[7][8] For in vivo studies, a commonly reported starting dose in mice is 30 mg/kg, administered daily via intraperitoneal (i.p.) injection.[3] However, doses have ranged from 15 mg/kg to 30 mg/kg in various long-term studies.[7]
Q3: How should I prepare this compound for in vivo administration?
A3: this compound can be formulated for intraperitoneal injection. A common vehicle is 10% DMSO in PBS.[3] For potentially improved solubility and stability, a formulation of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline has also been used.[3] It is recommended to prepare the solution fresh for each administration.
Q4: What are the known adverse effects of long-term this compound administration in animal models?
A4: Long-term administration of Fatostatin in mice has been associated with several adverse effects. A study in a model of diabetic nephropathy reported that treatment led to hyperfiltration and increased glomerular volume in non-diabetic mice. More recent preclinical studies have indicated the potential for severe skin adverse reactions, similar to eczema, and systemic inflammation, characterized by elevated serum TNF-alpha, following 4 weeks of treatment.[9]
Q5: How can I monitor the efficacy of this compound in my long-term study?
A5: Efficacy can be assessed by monitoring the inhibition of the SREBP pathway. This can be done by measuring the mRNA levels of SREBP target genes (e.g., FASN, SCD-1, HMGCR) in the tissue of interest via qRT-PCR.[6] Alternatively, the reduction in the mature, nuclear form of SREBP-1 and SREBP-2 can be quantified using Western blotting of nuclear extracts from tissue samples.[6]
Troubleshooting Guides
Issue 1: Determining the Optimal Starting Dose
| Problem | Possible Cause | Suggested Solution |
| Unsure of the initial dose for a new animal model or disease state. | Species-specific differences in metabolism and drug tolerance. Disease-specific alterations in drug sensitivity. | 1. Literature Review: Start with a thorough review of studies using Fatostatin in similar models. A common starting point for mice is 30 mg/kg daily via i.p. injection.[3] 2. Pilot Study: Conduct a small-scale pilot study with a limited number of animals to test a range of doses (e.g., 10 mg/kg, 20 mg/kg, 30 mg/kg). Monitor for both efficacy (e.g., changes in target gene expression) and toxicity over a short period (e.g., 1-2 weeks). |
Issue 2: Managing and Monitoring for Toxicity
| Problem | Possible Cause | Suggested Solution |
| Observing adverse effects such as skin lesions or signs of systemic inflammation. | Off-target effects or excessive SREBP inhibition leading to cellular stress. | 1. Daily Health Monitoring: Implement a rigorous daily monitoring schedule. Look for signs of skin irritation, redness, or lesions. Monitor for changes in behavior, body weight, and food/water intake. 2. Dose Reduction or Interruption: If adverse effects are observed, consider reducing the dosage or temporarily halting treatment to allow for recovery. 3. Biomarker Analysis: At predetermined time points, collect blood samples to measure markers of systemic inflammation (e.g., TNF-alpha) and kidney function (e.g., BUN, creatinine).[9] |
| Concern about potential renal toxicity. | As reported in some models, Fatostatin may induce renal stress. | 1. Baseline and Follow-up Urinalysis: Collect urine samples before and during the study to monitor for proteinuria. 2. Histopathological Analysis: At the end of the study, perform a thorough histological examination of the kidneys to assess for any pathological changes. |
Issue 3: Lack of Efficacy
| Problem | Possible Cause | Suggested Solution |
| No significant changes in the expected phenotype or biomarkers. | Insufficient dosage, poor bioavailability, or rapid metabolism of the compound. | 1. Dose Escalation: If no toxicity is observed at the starting dose, a cautious dose-escalation study may be warranted. Increase the dose incrementally (e.g., by 25-50%) and continue to monitor for both efficacy and toxicity. 2. Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: If resources allow, conduct a PK/PD study to determine the concentration of Fatostatin in the plasma and target tissue over time and correlate it with the inhibition of SREBP target genes. 3. Verify Target Engagement: Confirm that SREBP signaling is indeed inhibited in your model at the administered dose by measuring the expression of SREBP target genes.[6] |
Quantitative Data Summary
Table 1: In Vivo Dosages of this compound in Long-Term Mouse Studies
| Study Focus | Dosage | Administration Route | Duration | Reported Outcomes/Adverse Effects | Reference |
| Prostate Cancer | 15 mg/kg/day | i.p. | 42 days | Significant inhibition of tumor growth. | [7] |
| Metabolic Disease (ob/ob mice) | 30 mg/kg/day | i.p. | 28 days | Reduced adiposity and hyperglycemia. | [3] |
| Diabetic Nephropathy | Not specified, but long-term | i.p. | 12 weeks | Attenuated basement membrane thickening but caused hyperfiltration in non-diabetic mice. | |
| Arthritis | 0.6 mg/mouse/day | i.p. | 3 days | Reduced arthritis scores and hyperplasia. | |
| Metabolic Dysfunction-Associated Steatotic Liver Disease | Not specified, but long-term | i.p. | 4 weeks | Slowed disease progression but caused elevated serum TNF-alpha and severe skin reactions. | [9] |
Experimental Protocols
Protocol 1: In Vivo Dose Escalation and Toxicity Monitoring
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Animal Model: Select the appropriate animal model for your research question.
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Group Allocation: Randomly assign animals to different dose groups (e.g., Vehicle, 10 mg/kg, 20 mg/kg, 30 mg/kg Fatostatin). A minimum of 5-8 animals per group is recommended.
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Fatostatin Preparation: Prepare this compound in a suitable vehicle (e.g., 10% DMSO in sterile PBS) immediately before use.
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Administration: Administer the assigned dose via intraperitoneal injection daily.
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Daily Monitoring:
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Record body weight.
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Observe for any clinical signs of toxicity, paying close attention to the skin for any signs of irritation, redness, or lesion formation.
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Monitor food and water intake.
-
-
Weekly Monitoring:
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Collect blood samples via a minimally invasive method (e.g., tail vein) to monitor for serum markers of inflammation (e.g., TNF-alpha) and kidney function (e.g., BUN, creatinine).
-
-
Dose Escalation: If no signs of toxicity are observed after 1-2 weeks, you can consider escalating the dose in the lower-dose groups.
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Endpoint Analysis: At the end of the study, collect tissues for histopathological analysis and molecular assays (qRT-PCR, Western blot) to assess efficacy and toxicity.
Protocol 2: Assessing SREBP Pathway Inhibition in Tissue
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Tissue Collection: At the study endpoint, euthanize the animals and collect the tissue of interest (e.g., liver, tumor).
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Tissue Processing: Immediately snap-freeze a portion of the tissue in liquid nitrogen for RNA and protein extraction. Fix another portion in 10% neutral buffered formalin for histology.
-
RNA Extraction and qRT-PCR:
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Extract total RNA from the frozen tissue using a suitable kit.
-
Synthesize cDNA.
-
Perform qRT-PCR using primers for SREBP target genes (e.g., Fasn, Hmgcr, Scd1) and a housekeeping gene for normalization.
-
-
Protein Extraction and Western Blotting:
-
Perform nuclear and cytoplasmic fractionation of the tissue homogenate.
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Extract protein and determine the concentration.
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Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
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Probe the membrane with primary antibodies against the N-terminal (mature) form of SREBP-1 and SREBP-2. Use appropriate loading controls for the nuclear fraction (e.g., Lamin B1).
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Incubate with a secondary antibody and visualize the protein bands.
-
Visualizations
Caption: SREBP signaling pathway and the inhibitory action of Fatostatin.
Caption: Experimental workflow for optimizing long-term Fatostatin dosage.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound | NPC1L1 | Fatty Acid Synthase | TargetMol [targetmol.com]
- 4. Downregulation of SREBP inhibits tumor growth and initiation by altering cellular metabolism in colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. A high-throughput screening platform identifies FDA-approved drugs that inhibit SREBP pathway activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fatostatin Displays High Anti-Tumor Activity in Prostate Cancer by Blocking SREBP-Regulated Metabolic Pathways and Androgen Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effectiveness and safety of the SREBP1/2 inhibitor, fatostatin, in a preclinical model of metabolic dysfunction-associated steatotic liver disease progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
Validation & Comparative
Unraveling SREBP Inhibition: A Comparative Analysis of Fatostatin and Betulin
For researchers, scientists, and drug development professionals navigating the complexities of lipid metabolism, the Sterol Regulatory Element-Binding Protein (SREBP) pathway presents a critical therapeutic target. Two small molecules, Fatostatin and Betulin, have emerged as potent inhibitors of this pathway, each with a distinct mechanism of action. This guide provides an in-depth, objective comparison of their mechanisms, supported by experimental data and detailed protocols to aid in experimental design and drug discovery efforts.
At a Glance: Fatostatin vs. Betulin
| Feature | Fatostatin | Betulin |
| Primary Mechanism | Directly binds to SCAP, preventing its ER-to-Golgi transport.[1][2][3][4][5] | Induces the interaction between SCAP and INSIG, retaining the SREBP-SCAP complex in the ER.[6][7][8][9][10] |
| INSIG Dependence | Independent[1][3][11] | Dependent[6][7][8] |
| Binding Site on SCAP | A distinct site from the sterol-binding domain.[1][4][5][12] | Interacts with SCAP to promote INSIG binding.[6][7][13] |
| Reported IC50 | 2.5 - 10 µM for SREBP processing inhibition in mammalian cells.[1][2] | 1 - 13.55 µM for SREBP activation inhibition in rat hepatocytes.[6][7] |
| Downstream Effects | Decreases nuclear SREBP-1 and SREBP-2, and expression of lipogenic and cholesterogenic genes.[4][14] | Suppresses both cholesterol and fatty acid synthesis.[6][7][8] |
| Additional Effects | May have SCAP-independent effects on cell growth and general ER-to-Golgi transport.[1][3][11] | Does not activate Liver X Receptor (LXR).[6][7] |
Delving into the Mechanisms of SREBP Inhibition
The activation of SREBPs is a tightly regulated process, central to which is the SREBP cleavage-activating protein (SCAP). In sterol-depleted cells, SCAP escorts SREBPs from the Endoplasmic Reticulum (ER) to the Golgi apparatus for proteolytic cleavage and activation. Both Fatostatin and Betulin disrupt this crucial transport step, albeit through different strategies.
Fatostatin: A Direct Blocker of SCAP Transport
Fatostatin, a synthetic diarylthiazole derivative, functions by directly binding to the SCAP protein.[1][2][5] This interaction physically impedes the SCAP/SREBP complex from exiting the ER, thereby preventing its translocation to the Golgi.[1][2][4] A key feature of Fatostatin's mechanism is its independence from the INSIG proteins, which are ER-resident proteins that normally retain SCAP in the ER in the presence of sterols.[1][3][11] Fatostatin binds to a site on SCAP that is distinct from the sterol-sensing domain, highlighting a unique mode of inhibition.[1][4][5] Studies have shown that this inhibition of SREBP processing leads to a dose-dependent decrease in the nuclear forms of SREBP-1 and SREBP-2 and the subsequent downregulation of their target genes involved in lipid biosynthesis.[14] However, it is noteworthy that some research suggests Fatostatin may also exert SCAP-independent effects on cell proliferation and general ER-to-Golgi trafficking.[1][3][11]
Betulin: An Inducer of the SCAP-INSIG Interaction
In contrast to Fatostatin's direct blockade, Betulin, a naturally occurring pentacyclic triterpenoid, employs a more indirect, yet equally effective, mechanism. Betulin's inhibitory action is dependent on the INSIG proteins.[6][7][8] It functions by promoting and stabilizing the interaction between SCAP and INSIG-1.[6][7][13] This enhanced association effectively sequesters the SREBP-SCAP complex within the ER, preventing its journey to the Golgi for activation.[6][7] This mechanism is analogous to the action of oxysterols, which also induce SCAP-INSIG binding. However, a significant advantage of Betulin is that it does not activate the Liver X Receptor (LXR), a nuclear receptor that can lead to undesirable side effects when activated.[6][7] By inhibiting SREBP processing, Betulin effectively suppresses both cholesterol and fatty acid synthesis.[6][7][8]
Visualizing the Mechanisms of Action
To further elucidate the distinct inhibitory pathways of Fatostatin and Betulin, the following diagrams illustrate the key molecular events.
Caption: Mechanisms of SREBP inhibition by Fatostatin and Betulin.
Experimental Protocols for Studying SREBP Inhibition
For researchers seeking to investigate the effects of these or other SREBP inhibitors, the following are detailed protocols for key experimental assays.
SREBP Cleavage Assay (Western Blot)
This assay is fundamental for assessing the processing of SREBP from its inactive precursor form to its active nuclear form.
-
Cell Culture and Treatment: Plate cells (e.g., HEK293, HepG2) and grow to 70-80% confluency. Treat cells with the inhibitor (Fatostatin, Betulin, or other compounds) at various concentrations for a specified time (e.g., 16-24 hours). Include appropriate vehicle controls.
-
Cell Lysis and Protein Quantification: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease inhibitors. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris. Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for SREBP-1 or SREBP-2 overnight at 4°C. The antibody should recognize both the precursor and the cleaved nuclear form. Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. The precursor form will appear at a higher molecular weight (approx. 125 kDa) than the mature nuclear form (approx. 68 kDa).
ER-to-Golgi Transport Assay using GFP-SCAP
This fluorescence microscopy-based assay directly visualizes the effect of inhibitors on SCAP trafficking.
-
Cell Culture and Transfection: Plate cells (e.g., CHO or HeLa) on glass coverslips. Transfect the cells with a plasmid encoding a green fluorescent protein-tagged SCAP (GFP-SCAP).
-
Sterol Depletion and Treatment: To induce ER-to-Golgi transport, cells are typically sterol-depleted by incubating in media containing lipoprotein-deficient serum (LPDS) and a statin (to inhibit endogenous cholesterol synthesis). Treat the cells with the inhibitor or vehicle control during the sterol depletion period.
-
Immunofluorescence: Fix the cells with 4% paraformaldehyde. Permeabilize the cells with a detergent like Triton X-100. To visualize the Golgi apparatus, stain with an antibody against a Golgi marker protein (e.g., GM130 or Giantin), followed by a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 594).
-
Microscopy and Analysis: Mount the coverslips on microscope slides and visualize using a fluorescence or confocal microscope. In control, sterol-depleted cells, GFP-SCAP will co-localize with the Golgi marker. In the presence of an effective inhibitor, GFP-SCAP will be retained in a reticular pattern characteristic of the ER.
Co-immunoprecipitation (Co-IP) for SCAP-INSIG Interaction
This assay is crucial for validating the mechanism of action of Betulin and other compounds that modulate the SCAP-INSIG interaction.
-
Cell Culture and Treatment: Grow cells (e.g., HEK293T) and transfect with plasmids encoding tagged versions of SCAP (e.g., FLAG-SCAP) and INSIG (e.g., Myc-INSIG). Treat the cells with the inhibitor (e.g., Betulin) or vehicle control.
-
Cell Lysis: Lyse the cells in a non-denaturing lysis buffer (e.g., containing 1% Triton X-100 or CHAPS) with protease inhibitors to preserve protein-protein interactions.
-
Immunoprecipitation: Pre-clear the cell lysate with protein A/G agarose (B213101) beads. Incubate the pre-cleared lysate with an antibody against one of the tags (e.g., anti-FLAG antibody) overnight at 4°C. Add protein A/G beads to pull down the antibody-protein complexes.
-
Washing and Elution: Wash the beads several times with lysis buffer to remove non-specific binding proteins. Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against both tags (e.g., anti-FLAG and anti-Myc). An increased amount of co-precipitated INSIG in the presence of Betulin would confirm its mechanism of action.
Visualizing the Experimental Workflow
The following diagram outlines a typical experimental workflow for screening and characterizing SREBP inhibitors.
Caption: A generalized workflow for the identification and characterization of SREBP inhibitors.
Conclusion
Fatostatin and Betulin represent two distinct and valuable chemical tools for the pharmacological inhibition of the SREBP pathway. Fatostatin acts as a direct impediment to SCAP's transport machinery, while Betulin enhances a natural regulatory mechanism by promoting the SCAP-INSIG interaction. The choice between these inhibitors for a particular research application will depend on the specific scientific question being addressed. For instance, to study INSIG-independent regulation of SCAP, Fatostatin would be the inhibitor of choice. Conversely, Betulin is an excellent tool for investigating the dynamics of the SCAP-INSIG interaction. Understanding their differential mechanisms, as outlined in this guide, is paramount for the accurate interpretation of experimental results and for the rational design of novel therapeutics targeting lipid metabolism.
References
- 1. An optimized method for Oil Red O staining with the salicylic acid ethanol solution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assaying sterol--regulated ER--to--Golgi transport of SREBP cleavage--activating protein using immunofluorescence microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. abcam.com [abcam.com]
- 4. Identification of Novel Genes and Pathways Regulating SREBP Transcriptional Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Assaying Sterol-Regulated ER-to-Golgi Transport of SREBP Cleavage-Activating Protein Using Immunofluorescence Microscopy | Springer Nature Experiments [experiments.springernature.com]
- 7. protocols.io [protocols.io]
- 8. researchgate.net [researchgate.net]
- 9. assaygenie.com [assaygenie.com]
- 10. Quantitation of the sterol regulatory element-binding protein mRNA in mononuclear blood cells by competitive RT-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. rupress.org [rupress.org]
- 13. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 14. 2.4. Oil Red O lipid staining and quantification [bio-protocol.org]
Validating Fatostatin's Anti-Mitotic Properties in Glioblastoma Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-mitotic properties of Fatostatin with established chemotherapeutic agents, Paclitaxel (B517696) and Vincristine, in the context of glioblastoma (GBM). The information presented is supported by experimental data from peer-reviewed studies, with detailed protocols for key validation assays.
Introduction
Glioblastoma is a highly aggressive brain tumor with a poor prognosis, necessitating the exploration of novel therapeutic agents. Fatostatin, initially identified as an inhibitor of Sterol Regulatory Element-Binding Protein (SREBP) activation, has demonstrated potent anti-proliferative effects in cancer cells.[1][2] Beyond its metabolic influence, Fatostatin exhibits significant anti-mitotic properties, positioning it as a compound of interest for GBM treatment.[1][3] This guide evaluates these properties in comparison to Paclitaxel and Vincristine, two widely used anti-mitotic drugs in cancer chemotherapy.
Mechanism of Action Overview
A fundamental understanding of the mechanisms by which these compounds disrupt mitosis is crucial for their evaluation.
Fatostatin and Vincristine both act by inhibiting tubulin polymerization, leading to destabilized and dysfunctional mitotic spindles.[1] In contrast, Paclitaxel stabilizes microtubules, suppressing their dynamics and leading to the formation of abnormal mitotic spindles.[4] Despite these different primary actions on microtubules, all three drugs ultimately activate the Spindle Assembly Checkpoint (SAC), leading to mitotic arrest.[1][4]
Quantitative Comparison of Anti-Mitotic Effects in Glioblastoma Cells
The following tables summarize the available quantitative data on the anti-mitotic effects of Fatostatin, Paclitaxel, and Vincristine in glioblastoma cell lines. It is important to note that direct comparisons are challenging as the data is often generated in different studies under varying experimental conditions.
Table 1: Cell Viability (IC50)
| Compound | Glioblastoma Cell Line | IC50 | Reference |
| Fatostatin | U87 | 21.38 µM | [5] |
| Fatostatin | U251 | 19.44 µM | [5] |
| Paclitaxel | U87 | 4.5 mg/L (~5.3 µM) | [6][7] |
| Paclitaxel | C6 | 0.1 mg/L (~0.12 µM) | [6] |
| Vincristine | Glioblastoma Cell Lines | Varies | [8] |
Table 2: Induction of Mitotic Arrest and Spindle Defects
| Compound | Glioblastoma Cell Line | Parameter | Result | Reference |
| Fatostatin | U87, T98G | G2/M Arrest | Significant Increase | [1] |
| Fatostatin | Cancer Cell Lines | Mitotic Cells (PH3+) | ~75-85% | [1] |
| Fatostatin | Cancer Cell Lines | Defective Spindles | ~80-90% | [1] |
| Paclitaxel | U87 | G2/M Arrest | Significant Increase | [7] |
| Vincristine | Glioblastoma Cell Lines | G2/M Arrest | Significant Increase | [8] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the validation of the anti-mitotic properties of these compounds.
Experimental Workflow
Cell Cycle Analysis by Flow Cytometry
Objective: To quantify the percentage of cells in the G2/M phase of the cell cycle following treatment.
Protocol:
-
Cell Culture and Treatment: Seed U87MG glioblastoma cells in 6-well plates and allow them to adhere. Treat cells with the desired concentrations of Fatostatin, Paclitaxel, Vincristine, or vehicle control (e.g., DMSO) for a specified duration (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in 1 ml of ice-cold 70% ethanol (B145695) and incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content is measured by the fluorescence intensity of PI.
-
Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases is determined using cell cycle analysis software.
Immunofluorescence for Mitotic Spindle Analysis
Objective: To visualize the morphology of the mitotic spindle and quantify the percentage of cells with spindle defects.
Protocol:
-
Cell Culture and Treatment: Seed U87MG cells on glass coverslips in a 24-well plate. Treat the cells as described for cell cycle analysis.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100 in PBS.
-
Blocking: Block non-specific antibody binding with a blocking buffer (e.g., 5% BSA in PBS).
-
Primary Antibody Incubation: Incubate the cells with a primary antibody against α-tubulin to label the microtubules.
-
Secondary Antibody Incubation: Wash the cells and incubate with a fluorescently-labeled secondary antibody.
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.
-
Imaging: Visualize the cells using a fluorescence microscope.
-
Data Analysis: Quantify the percentage of mitotic cells exhibiting abnormal spindle morphologies (e.g., multipolar, fragmented) in each treatment group.
Western Blotting for Mitotic Markers
Objective: To detect the expression levels of key mitotic proteins.
Protocol:
-
Cell Lysis and Protein Quantification: Lyse the treated cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
SDS-PAGE and Protein Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane and incubate with primary antibodies against mitotic markers such as Cyclin B1 and phospho-Histone H3 (Ser10). Also, probe for a loading control like β-actin or GAPDH.
-
Secondary Antibody Incubation and Detection: Incubate with HRP-conjugated secondary antibodies and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Data Analysis: Quantify the band intensities to determine the relative expression levels of the target proteins.
Signaling Pathway Perturbation
The anti-mitotic agents discussed herein converge on the activation of the Spindle Assembly Checkpoint (SAC), a critical signaling pathway that ensures proper chromosome segregation.
References
- 1. Fatostatin Inhibits Cancer Cell Proliferation by Affecting Mitotic Microtubule Spindle Assembly and Cell Division - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Immunocytochemistry/Immunofluorescence protocol for alpha Tubulin Antibody (NB100-1639): Novus Biologicals [novusbio.com]
- 3. Fatostatin Inhibits Cancer Cell Proliferation by Affecting Mitotic Microtubule Spindle Assembly and Cell Division - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Fatostatin induces ferroptosis through inhibition of the AKT/mTORC1/GPX4 signaling pathway in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The synergic antitumor effects of paclitaxel and temozolomide co-loaded in mPEG-PLGA nanoparticles on glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Proteomic and metabolomic signatures of U87 glioblastoma cells treated with cisplatin and/or paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Resistance to spindle inhibitors in glioblastoma depends on STAT3 and therapy induced senescence - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Fatostatin's Efficacy in Diverse Cancer Cell Lines: A Comparative Guide
An objective analysis of Fatostatin's anti-cancer properties, comparing its performance with alternative therapies and supported by experimental data.
Fatostatin, a small molecule inhibitor of Sterol Regulatory Element-Binding Protein (SREBP) activation, has emerged as a promising agent in cancer therapy. Its primary mechanism involves binding to the SREBP cleavage-activating protein (SCAP), preventing the translocation of SREBPs from the endoplasmic reticulum to the Golgi.[1][2] This inhibition disrupts the downstream synthesis of lipids and cholesterol, crucial components for the rapid proliferation of cancer cells.[2][3] This guide provides a cross-validated comparison of Fatostatin's effects across various cancer cell lines, supported by quantitative data and detailed experimental protocols.
Comparative Efficacy of Fatostatin Across Cancer Cell Lines
Fatostatin has demonstrated significant anti-proliferative and pro-apoptotic effects in a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a drug's potency, vary across different cancer types, highlighting a degree of cell-line specific sensitivity.
| Cell Line | Cancer Type | IC50 (72h treatment) | Key Effects |
| LNCaP | Prostate Cancer (androgen-responsive) | 10.4 µmol/L[3] | Suppressed cell proliferation and colony formation, G2/M cell cycle arrest, induced apoptosis.[3][4] |
| C4-2B | Prostate Cancer (androgen-insensitive) | 9.1 µmol/L[3] | Suppressed cell proliferation and colony formation, G2/M cell cycle arrest, induced apoptosis.[3][4] |
| DU145 | Prostate Cancer (androgen-independent) | 0.1 µM (3-day treatment)[1] | Inhibited serum-independent growth.[5] |
| Ishikawa | Endometrial Carcinoma | 17.96 µM[2] | Inhibited cell viability and colony formation, induced G2/M phase arrest and apoptosis.[2][6] |
| HEC-1A | Endometrial Carcinoma | Not explicitly stated, but effective at 5 µM[2] | Inhibited cell viability and colony formation, induced G2/M phase arrest and apoptosis.[2][6] |
| MCF-7 | Breast Cancer (ER+) | ~5 µM (7-day treatment)[7][8] | Inhibited cell growth, induced cell cycle arrest and apoptosis.[7][8] |
| T47D | Breast Cancer (ER+) | ~5 µM (7-day treatment)[8] | Inhibited cell growth.[8] |
| MDA-MB-231 | Breast Cancer (ER-) | > 40 µM (7-day treatment)[8] | Less effective at inhibiting cell growth.[8] |
| BT20 | Breast Cancer (ER-) | > 40 µM (7-day treatment)[8] | Less effective at inhibiting cell growth.[8] |
| HeLa | Cervical Cancer | 2.11 µM (48h treatment)[9] | Increased cell death in a dose-dependent manner.[9] |
Mechanism of Action: Beyond SREBP Inhibition
While the primary mechanism of Fatostatin is the inhibition of SREBP activation, research has revealed a multi-faceted anti-cancer activity.
-
Induction of G2/M Cell Cycle Arrest: Across multiple cancer cell lines, including prostate and endometrial cancer, Fatostatin has been shown to induce cell cycle arrest at the G2/M phase.[2][3][6]
-
Apoptosis Induction: Fatostatin promotes apoptosis through the activation of caspase-3/7 and the cleavage of PARP.[2][3][4]
-
Inhibition of Microtubule Spindle Assembly: Interestingly, Fatostatin has been found to inhibit tubulin polymerization, leading to defective mitotic spindle assembly and subsequent mitotic catastrophe. This antimitotic property is distinct from other SREBP inhibitors like PF-429242 and Betulin.[9][10]
-
Endoplasmic Reticulum Stress: In some breast cancer cells, Fatostatin induces an accumulation of lipids, leading to endoplasmic reticulum stress, which contributes to its apoptotic effects.[8][11]
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams are provided.
Caption: Fatostatin's primary mechanism of action: inhibition of SREBP translocation.
Caption: A generalized workflow for assessing Fatostatin's in vitro effects.
Comparison with Alternative SREBP Inhibitors
Fatostatin's effects have been compared to other molecules that target the SREBP pathway, revealing both similarities and key differences.
| Compound | Target | Key Differentiating Features |
| Fatostatin | SCAP | Also inhibits tubulin polymerization, leading to antimitotic effects.[9] |
| PF-429242 | Site-1 Protease (S1P) | Does not exhibit the same antimitotic properties as Fatostatin.[9] |
| Betulin | SCAP | Binds to SCAP and enhances its interaction with Insig, but lacks the antimitotic effects of Fatostatin.[9] |
| Statins | HMG-CoA Reductase | Inhibit a downstream enzyme in the cholesterol biosynthesis pathway. They have shown anti-proliferative and anti-metastatic effects in some cancer cell lines.[2] |
Detailed Experimental Protocols
The following are summaries of methodologies used in the cited research to evaluate the effects of Fatostatin.
Cell Viability Assay
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at a specified density and allowed to adhere overnight.
-
Treatment: Cells are treated with a range of concentrations of Fatostatin or a vehicle control (e.g., DMSO).
-
Incubation: The cells are incubated for specified time periods (e.g., 24, 48, 72 hours).
-
Quantification: Cell viability is assessed using a colorimetric assay such as MTT or a luminescence-based assay like CellTiter-Glo, following the manufacturer's instructions. Absorbance or luminescence is measured using a plate reader.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.
Cell Cycle Analysis
-
Cell Treatment: Cells are treated with Fatostatin or a vehicle control for a specified duration (e.g., 48 hours).
-
Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.
-
Staining: Fixed cells are washed and stained with a solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Flow Cytometry: The DNA content of the stained cells is analyzed by flow cytometry.
-
Data Analysis: The percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M) is quantified using appropriate software.
Western Blot Analysis
-
Protein Extraction: Following treatment with Fatostatin, cells are lysed to extract total protein.
-
Protein Quantification: The protein concentration is determined using a BCA assay.
-
Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., SREBP-1, SREBP-2, FASN, HMGCR, cleaved PARP).
-
Detection: After incubation with a secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. β-actin is often used as a loading control.
Conclusion
The cross-validation of Fatostatin's effects across a spectrum of cancer cell lines underscores its potential as a broad-acting anti-cancer agent. Its dual mechanism of inhibiting lipogenesis via the SREBP pathway and disrupting mitosis through tubulin polymerization inhibition makes it a unique therapeutic candidate.[9] While its efficacy is more pronounced in certain cancer subtypes, such as ER+ breast cancer and prostate cancer, further investigation into its synergistic effects with other chemotherapeutic agents could broaden its clinical applicability. The detailed protocols and comparative data presented in this guide offer a valuable resource for researchers and drug development professionals exploring the therapeutic potential of targeting cancer metabolism.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Fatostatin displays high antitumor activity in prostate cancer by blocking SREBP-regulated metabolic pathways and androgen receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. researchgate.net [researchgate.net]
- 8. Fatostatin induces pro- and anti-apoptotic lipid accumulation in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fatostatin Inhibits Cancer Cell Proliferation by Affecting Mitotic Microtubule Spindle Assembly and Cell Division - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fatostatin Inhibits Cancer Cell Proliferation by Affecting Mitotic Microtubule Spindle Assembly and Cell Division - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Fatostatin induces pro- and anti-apoptotic lipid accumulation in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Does Fatostatin have advantages over silencing SREBP with siRNA?
For researchers investigating the intricacies of lipid metabolism and its role in disease, the Sterol Regulatory Element-Binding Protein (SREBP) pathway presents a critical therapeutic target. Two predominant methods for inhibiting this pathway are the use of the small molecule inhibitor, Fatostatin, and the genetic knockdown of SREBP using small interfering RNA (siRNA). This guide provides a comprehensive comparison of these two approaches, supported by experimental data and detailed protocols to aid researchers in selecting the most suitable method for their experimental needs.
Mechanism of Action: A Tale of Two Strategies
Fatostatin is a chemical inhibitor that directly targets the SREBP pathway. It binds to the SREBP cleavage-activating protein (SCAP), preventing the translocation of the SREBP-SCAP complex from the endoplasmic reticulum (ER) to the Golgi apparatus.[1][2] This blockade inhibits the proteolytic cleavage and activation of both SREBP-1 and SREBP-2, ultimately leading to a decrease in the transcription of lipogenic and cholesterogenic genes.[3][4][5]
In contrast, siRNA-mediated silencing is a gene knockdown technique that targets the SREBP mRNA for degradation. This post-transcriptional gene silencing is mediated by the RNA-induced silencing complex (RISC), which uses the siRNA as a guide to identify and cleave the complementary SREBP mRNA. This leads to a reduction in the overall levels of SREBP protein.
Performance Comparison: Efficacy and Specificity
The choice between Fatostatin and siRNA often hinges on the desired specificity, duration of effect, and potential for off-target effects.
| Feature | Fatostatin | siRNA-mediated SREBP Silencing |
| Target | SREBP Cleavage-Activating Protein (SCAP) | SREBP-1 and/or SREBP-2 mRNA |
| Mechanism | Inhibition of SREBP processing | Degradation of SREBP mRNA |
| Onset of Action | Rapid | Slower, dependent on transfection and mRNA/protein turnover |
| Duration of Effect | Transient, dependent on compound half-life | Can be transient or stable depending on the delivery method |
| Specificity | Targets the SREBP pathway broadly (both SREBP-1 and -2) | Can be designed to be isoform-specific (SREBP-1 or SREBP-2) |
| Key Advantage | Ease of use, dose-dependent control, rapid and reversible inhibition | High specificity for the target mRNA, potential for long-term silencing |
| Key Disadvantage | Potential for off-target effects (e.g., general inhibition of ER-Golgi transport, SCAP-independent effects on cell growth)[2][6] | Off-target effects due to miRNA-like activity, potential for inducing an immune response, delivery challenges |
Quantitative Data Summary
The following tables summarize quantitative data from various studies, illustrating the efficacy of Fatostatin and siRNA in inhibiting the SREBP pathway. Note: Direct comparison of values across different studies should be done with caution due to variations in cell lines, experimental conditions, and methodologies.
Table 1: Efficacy of Fatostatin in Cellular Assays
| Cell Line | Concentration | Effect | Quantitative Measurement | Reference |
| Ishikawa (Endometrial Cancer) | 20 µM | Decreased nuclear SREBPs and downstream gene expression. | Significantly decreased protein levels of nuclear SREBPs, FASN, and HMGCR. | [3] |
| HEC-1A (Endometrial Cancer) | 5 µM | Inhibited cell viability. | IC50 (72h) = 4.53 µM. | [3] |
| LNCaP (Prostate Cancer) | 10 µM | Decreased nuclear SREBP-1 and SREBP-2. | Dose-dependent decrease in nuclear SREBP protein levels. | [5] |
| C4-2B (Prostate Cancer) | 10 µM | Reduced intracellular fatty acid levels. | Significant decrease compared to vehicle-treated cells. | [4] |
| CHO (Chinese Hamster Ovary) | 2.5-10 µM | Inhibited HMGCS1 expression. | IC50 between 2.5 and 10 µM. | [2] |
| HeLa (Cervical Cancer) | 2.11 µM | Inhibited cell viability. | IC50 = 2.11 µM. | [7] |
Table 2: Efficacy of SREBP1 siRNA Silencing
| Cell Line | siRNA Concentration | Transfection Time | Knockdown Efficiency (mRNA) | Knockdown Efficiency (Protein) | Reference |
| BCPAP (Thyroid Cancer) | Not specified | Not specified | ~70-80% reduction | Significant reduction | [8] |
| WRO (Thyroid Cancer) | Not specified | Not specified | ~60-70% reduction | Significant reduction | [8] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are summarized protocols for key experiments used to evaluate the effects of Fatostatin and SREBP siRNA.
Western Blot Analysis for SREBP Processing
Objective: To determine the effect of Fatostatin or siRNA on the levels of precursor and mature forms of SREBP.
-
Cell Treatment: Plate cells and treat with various concentrations of Fatostatin or transfect with SREBP siRNA or a non-targeting control.
-
Cell Lysis: After the desired incubation period, wash cells with PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against SREBP-1 or SREBP-2, followed by incubation with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
Quantitative Real-Time PCR (qRT-PCR) for SREBP Target Gene Expression
Objective: To quantify the mRNA levels of SREBP target genes following treatment with Fatostatin or siRNA.
-
Cell Treatment and RNA Extraction: Treat cells as described above. Extract total RNA using a suitable kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using SYBR Green or TaqMan probes with primers specific for SREBP target genes (e.g., FASN, HMGCR, SCD1).
-
Data Analysis: Normalize the expression of the target genes to a housekeeping gene (e.g., GAPDH or ACTB) and calculate the fold change in expression using the ΔΔCt method.
Cell Viability Assay (MTT Assay)
Objective: To assess the effect of Fatostatin or SREBP siRNA on cell proliferation.
-
Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.
-
Treatment: Treat cells with a range of concentrations of Fatostatin or transfect with siRNA.
-
MTT Addition: After the desired incubation period (e.g., 24, 48, 72 hours), add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the control-treated cells.
Lipid Quantification Assay
Objective: To measure the intracellular levels of fatty acids and cholesterol.
-
Cell Treatment: Treat cells with Fatostatin or SREBP siRNA.
-
Lipid Extraction: After treatment, wash and harvest the cells. Extract total lipids using a suitable solvent mixture (e.g., chloroform:methanol).
-
Quantification: Use commercially available kits to quantify the levels of free fatty acids and total cholesterol according to the manufacturer's instructions.
-
Normalization: Normalize the lipid content to the total protein concentration of the cell lysate.
Visualizing the Pathways and Workflows
To better understand the concepts discussed, the following diagrams illustrate the SREBP signaling pathway, the experimental workflow for comparison, and the logical relationship between the two methods.
References
- 1. Fatostatin ameliorates inflammation without affecting cell viability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fatostatin blocks ER exit of SCAP but inhibits cell growth in a SCAP-independent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Fatostatin Displays High Anti-Tumor Activity in Prostate Cancer by Blocking SREBP-Regulated Metabolic Pathways and Androgen Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fatostatin blocks ER exit of SCAP but inhibits cell growth in a SCAP-independent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fatostatin Inhibits Cancer Cell Proliferation by Affecting Mitotic Microtubule Spindle Assembly and Cell Division - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Evaluating the Specificity of Fatostatin for SCAP Binding: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the binding specificity of Fatostatin to the SREBP Cleavage-Activating Protein (SCAP), a key regulator of cellular lipid homeostasis. In the quest for selective modulators of the SREBP pathway for therapeutic intervention in metabolic diseases and cancer, understanding the precise molecular interactions and potential off-target effects of lead compounds is paramount. Here, we compare Fatostatin with other known SCAP-targeting molecules, presenting available experimental data to facilitate an objective assessment.
Executive Summary
Fatostatin is a widely used small molecule inhibitor of the SREBP pathway that directly binds to SCAP, preventing its translocation from the endoplasmic reticulum (ER) to the Golgi apparatus.[1][2][3] This action effectively blocks the proteolytic activation of SREBPs, transcription factors that control the expression of genes involved in cholesterol and fatty acid synthesis. However, emerging evidence strongly indicates that Fatostatin is not entirely specific for SCAP. Studies have revealed that Fatostatin exhibits SCAP-independent effects, most notably the general inhibition of ER-to-Golgi protein transport.[1][2][4] This lack of specificity can lead to broader cellular consequences and complicates its use as a precise chemical probe for studying SCAP function.
This guide compares Fatostatin with three alternative molecules that modulate the SCAP/SREBP pathway: Betulin, Xanthohumol (B1683332), and Lycorine. These compounds exhibit distinct mechanisms of action and varying degrees of specificity, offering researchers a broader toolkit for investigating lipid metabolism.
Data Presentation: Quantitative Comparison of SCAP Modulators
The following table summarizes the available quantitative and qualitative data for Fatostatin and its alternatives. It is important to note that direct, quantitative binding affinities (such as the dissociation constant, Kd) for all compounds are not consistently available in the literature, highlighting a knowledge gap in the field.
| Compound | Reported Target(s) | Mechanism of Action | Binding Affinity (Kd) | Effective Concentration (IC50) | Known Off-Target Effects |
| Fatostatin | SCAP[1][3] | Directly binds to SCAP, blocking its ER-to-Golgi transport.[1][2][3] | Not reported | 2.5 - 10 µM for blocking ER-to-Golgi transport.[5][6] | General inhibition of ER-to-Golgi transport[1][2]; SCAP-independent inhibition of cell proliferation.[1] |
| Betulin | SCAP[7] | Enhances the interaction between SCAP and INSIG, promoting ER retention of the SCAP-SREBP complex.[7][8] | Not reported | 1 - 13.55 µM for SREBP processing inhibition. | Does not activate LXR, unlike oxysterols. Further off-target effects are not well-documented. |
| Xanthohumol | Sec23/24 (COPII component)[9][10] | Binds to the COPII coat protein complex, preventing the incorporation of the SCAP-SREBP complex into transport vesicles.[9][10] | Not reported | Not reported for direct binding | Broad-spectrum anti-tumor agent with effects on STAT3 and NF-κB signaling.[11] |
| Lycorine | SCAP[12][13][14] | Directly binds to SCAP and promotes its lysosomal degradation.[12][13] | 15.24 ± 4.52 nM[12][14][15] | Not reported | Does not induce ER stress, unlike some other SCAP inhibitors.[12] Does not affect the maturation of ATF6.[12] |
Signaling Pathway and Mechanisms of Action
The following diagram illustrates the SREBP signaling pathway and the points of intervention for Fatostatin and its alternatives.
Caption: The SREBP signaling pathway and points of inhibition.
Experimental Protocols
To rigorously assess the binding specificity of a compound to SCAP, a combination of in vitro and cellular assays is recommended. Below are detailed methodologies for key experiments.
Surface Plasmon Resonance (SPR) for Direct Binding Analysis
SPR is a label-free technique to quantify the direct interaction between a ligand (the small molecule) and an analyte (SCAP).
Methodology:
-
Protein Immobilization:
-
Recombinantly express and purify the luminal domain or a relevant fragment of human SCAP.
-
Immobilize the purified SCAP protein onto a sensor chip (e.g., CM5 chip) via amine coupling. A reference flow cell should be prepared with a non-specific protein to subtract non-specific binding.
-
-
Binding Analysis:
-
Prepare a series of concentrations of the small molecule inhibitor (e.g., Fatostatin, Lycorine) in a suitable running buffer (e.g., HBS-EP+).
-
Inject the different concentrations of the compound over the SCAP-immobilized and reference flow cells.
-
Monitor the change in the SPR signal (response units, RU) in real-time to observe association and dissociation phases.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the SCAP flow cell data.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
-
References
- 1. Fatostatin blocks ER exit of SCAP but inhibits cell growth in a SCAP-independent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fatostatin blocks ER exit of SCAP but inhibits cell growth in a SCAP-independent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. semanticscholar.org [semanticscholar.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Fatostatin | Fatty Acid Synthase | Lipid | TargetMol [targetmol.com]
- 7. The cellular function of SCAP in metabolic signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of SREBP by a small molecule, betulin, improves hyperlipidemia and insulin resistance and reduces atherosclerotic plaques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Xanthohumol Improves Diet-induced Obesity and Fatty Liver by Suppressing Sterol Regulatory Element-binding Protein (SREBP) Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Xanthohumol Improves Diet-induced Obesity and Fatty Liver by Suppressing Sterol Regulatory Element-binding Protein (SREBP) Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 0209 anticancer effects of xanthohumol in hops [bapd.org]
- 12. Discovery of a potent SCAP degrader that ameliorates HFD-induced obesity, hyperlipidemia and insulin resistance via an autophagy-independent lysosomal pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Lycorine | Virus Protease | AChR | Fatty Acid Synthase | TargetMol [targetmol.com]
Unraveling the Distinct Phenotypes: A Comparative Guide to Fatostatin and Other SREBP Pathway Modulators
For researchers, scientists, and drug development professionals, understanding the nuanced differences between small molecule modulators of the Sterol Regulatory Element-Binding Protein (SREBP) pathway is critical for advancing research in metabolic diseases and oncology. This guide provides an objective comparison of Fatostatin and other SREBP inhibitors, supported by experimental data, detailed protocols, and pathway visualizations to elucidate their distinct mechanisms and phenotypic consequences.
The SREBP pathway is a central regulator of cellular lipid homeostasis, and its dysregulation is implicated in a variety of diseases, including fatty liver disease, diabetes, and cancer. Consequently, targeting this pathway has become an attractive therapeutic strategy. Fatostatin, a diarylthiazole derivative, is a widely used inhibitor that functions by binding to the SREBP Cleavage-Activating Protein (SCAP), preventing the ER-to-Golgi translocation of the SREBP-SCAP complex. This initial step is essential for the proteolytic activation of SREBPs. However, accumulating evidence reveals that the phenotypic effects of Fatostatin extend beyond its on-target SREBP inhibition, distinguishing it from other modulators like PF-429242 and Betulin.
Mechanism of Action: A Fork in the Pathway
While various compounds converge on inhibiting SREBP activation, their precise mechanisms of action differ significantly. Fatostatin directly binds to SCAP at a site distinct from the sterol-sensing domain, thereby locking the SREBP-SCAP complex in the endoplasmic reticulum (ER).[1][2] In contrast, Betulin, a naturally occurring triterpenoid, also promotes the ER retention of the SREBP-SCAP complex, but it does so by enhancing the interaction between SCAP and the INSIG proteins.[1][3] PF-429242, another synthetic inhibitor, acts further downstream by directly inhibiting Site-1 Protease (S1P), one of the two proteases responsible for SREBP cleavage in the Golgi.[1][4]
Comparative Phenotypic Effects
A key differentiator of Fatostatin is its significant impact on cell proliferation and survival through mechanisms independent of SREBP. While all three inhibitors can suppress the expression of SREBP target genes, only Fatostatin exhibits potent antimitotic properties.[1][5]
Cell Viability and Proliferation
Studies have shown that while the growth inhibition caused by PF-429242 can be rescued by the addition of exogenous lipids, Fatostatin-induced growth arrest cannot.[6] This suggests that Fatostatin's antiproliferative effects are not solely due to the depletion of lipid biosynthesis products. Further investigation has revealed that Fatostatin can inhibit the growth of cells lacking SCAP, providing strong evidence for its off-target, SCAP-independent activities.[6][7]
| Compound | Target | IC50 (HeLa cells) | Growth Rescue by Lipids | SCAP-Independent Growth Inhibition | Antimitotic Activity |
| Fatostatin | SCAP | 2.11 µM[1] | No[6] | Yes[6] | Yes[1][5] |
| PF-429242 | S1P | ~10 µM (used in comp.)[1] | Yes[6] | No[1] | No[1] |
| Betulin | SCAP (via INSIG) | ~10 µM (used in comp.)[1] | Not reported | No[1] | No[1] |
Table 1. Comparative summary of phenotypic effects of SREBP pathway modulators.
Cell Cycle and Mitosis
The most striking phenotypic difference of Fatostatin is its ability to induce a G2/M cell cycle arrest and trigger mitotic catastrophe.[1][8] Experimental data shows that Fatostatin treatment leads to defective mitotic spindles, activation of the spindle assembly checkpoint, and ultimately, cell death during mitosis.[1][5] In contrast, neither PF-429242 nor Betulin affects mitotic spindle assembly or induces mitotic arrest, indicating that this effect is unique to Fatostatin and not a general consequence of SREBP pathway inhibition.[1] This antimitotic activity is attributed to Fatostatin's ability to inhibit tubulin polymerization.[1][5]
General ER-to-Golgi Transport
Another key off-target effect of Fatostatin is its ability to nonspecifically inhibit ER-to-Golgi transport.[2][6] This has been demonstrated using assays that track the trafficking of the vesicular stomatitis virus glycoprotein (B1211001) (VSVG), a marker for general secretory function.[6] This general disruption of protein transport likely contributes to the broad cellular toxicity and SCAP-independent growth inhibition observed with Fatostatin.
Experimental Protocols
To facilitate the replication and extension of these findings, detailed methodologies for key comparative assays are provided below.
SREBP Cleavage Assay (Western Blot)
This assay is used to assess the processing of SREBP from its inactive precursor form (pSREBP) to its active, nuclear form (nSREBP). A decrease in nSREBP indicates inhibition of the pathway.
Materials:
-
Cell line (e.g., HeLa, HEK293)
-
SREBP inhibitors (Fatostatin, PF-429242, Betulin)
-
Cell lysis buffer and nuclear extraction kit
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane
-
Blocking buffer (5% non-fat milk in TBST)
-
Primary antibodies: Anti-SREBP-1 (e.g., 1:1000 dilution), Anti-Lamin B1 (nuclear marker)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with desired concentrations of inhibitors (e.g., Fatostatin 2-20 µM, PF-429242 10 µM, Betulin 10 µM) for 24 hours.
-
Fractionation: Harvest cells and perform nuclear and cytoplasmic fractionation according to the manufacturer's protocol.
-
Quantification: Determine the protein concentration of the nuclear extracts using a BCA assay.
-
Electrophoresis: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Immunoblotting: Block the membrane for 1 hour at room temperature. Incubate with primary antibody against SREBP-1 overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add chemiluminescent substrate and visualize the bands using an imaging system. The precursor form (~125 kDa) will be in the cytoplasmic/membrane fraction, and the nuclear form (~68 kDa) will be in the nuclear fraction.
Cell Viability Assay (Resazurin-based)
This colorimetric assay measures the metabolic activity of viable cells to assess the cytotoxic effects of the inhibitors.
Materials:
-
Cell line of interest
-
96-well cell culture plates
-
SREBP inhibitors
-
Resazurin-based cell viability reagent (e.g., CellTiter-Blue, alamarBlue)
-
Microplate reader capable of measuring fluorescence
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 3,000-5,000 cells per well and allow them to attach overnight.
-
Treatment: Treat cells with a serial dilution of the inhibitors for the desired time period (e.g., 48 or 72 hours).
-
Reagent Addition: Add the resazurin-based reagent to each well according to the manufacturer's instructions.
-
Incubation: Incubate the plate at 37°C for 1-4 hours, or until a color change is visible.
-
Measurement: Measure the fluorescence using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.
Mitotic Spindle Immunofluorescence Assay
This assay is used to visualize the morphology of the mitotic spindle and identify defects caused by antimitotic agents like Fatostatin.
Materials:
-
Cells grown on coverslips
-
Inhibitors (Fatostatin, PF-429242, Betulin, Taxol as a positive control)
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody: Anti-α-tubulin (to stain microtubules)
-
Fluorescently labeled secondary antibody
-
DAPI (to stain DNA)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Grow cells on sterile coverslips in a multi-well plate. Treat with inhibitors for 20-24 hours (e.g., Fatostatin 2.11 µM, PF-429242 10 µM, Betulin 10 µM, Taxol 100 nM).
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde for 10 minutes, then permeabilize with 0.5% Triton X-100 for 5 minutes.
-
Blocking and Staining: Block with 5% BSA for 1 hour. Incubate with anti-α-tubulin antibody for 1 hour, followed by incubation with a fluorescently labeled secondary antibody and DAPI for 1 hour.
-
Mounting and Imaging: Mount the coverslips onto microscope slides and image using a fluorescence microscope. Analyze mitotic cells for spindle defects (e.g., monopolar, multipolar spindles) compared to controls.
Conclusion
References
- 1. Fatostatin Inhibits Cancer Cell Proliferation by Affecting Mitotic Microtubule Spindle Assembly and Cell Division - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fatostatin blocks ER exit of SCAP but inhibits cell growth in a SCAP-independent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. SREBP1 site 1 protease inhibitor PF-429242 suppresses renal cell carcinoma cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fatostatin Inhibits Cancer Cell Proliferation by Affecting Mitotic Microtubule Spindle Assembly and Cell Division - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fatostatin blocks ER exit of SCAP but inhibits cell growth in a SCAP-independent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [PDF] Fatostatin blocks ER exit of SCAP but inhibits cell growth in a SCAP-independent manner | Semantic Scholar [semanticscholar.org]
- 8. spandidos-publications.com [spandidos-publications.com]
Safety Operating Guide
Proper Disposal of Fatostatin Hydrobromide: A Guide for Laboratory Professionals
Essential guidelines for the safe handling and disposal of Fatostatin hydrobromide in a research environment, ensuring operational safety and regulatory compliance.
For researchers, scientists, and drug development professionals, the proper management of chemical waste is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step guide to the proper disposal of this compound, a bioactive small molecule used in research to inhibit Sterol Regulatory Element-Binding Protein (SREBP) activation. Due to the absence of a specific Safety Data Sheet (SDS) in publicly available resources, a conservative approach, treating the compound as potentially hazardous, is recommended.
Pre-Disposal and Handling
Prior to disposal, meticulous handling and storage of this compound are paramount. Unused or waste material should be kept in its original, clearly labeled container whenever possible. If the original container is not available, use a chemically resistant container with a secure, leak-proof closure. Ensure the container is appropriately labeled with the chemical name ("this compound"), concentration (if in solution), and relevant hazard symbols if known. Store the waste in a designated, well-ventilated, and secured area away from incompatible materials.
Disposal Procedure for this compound
The following procedure outlines the recommended steps for the safe disposal of this compound waste. This guidance is based on general principles of laboratory chemical waste management and should be performed in accordance with your institution's specific environmental health and safety (EHS) protocols.
Step 1: Personal Protective Equipment (PPE)
Before handling this compound waste, always wear appropriate Personal Protective Equipment (PPE). This includes, but is not limited to:
-
Safety goggles or a face shield
-
Chemical-resistant gloves (e.g., nitrile)
-
A laboratory coat
Step 2: Waste Segregation
Proper segregation of chemical waste is crucial to prevent dangerous reactions. This compound waste should be categorized and segregated as follows:
-
Solid Waste: Collect unused or expired solid this compound, as well as contaminated items such as weighing paper, gloves, and pipette tips, in a designated, leak-proof container clearly labeled as "this compound Solid Waste."
-
Liquid Waste: Solutions containing this compound (e.g., dissolved in DMSO) should be collected in a separate, sealed, and chemically compatible container. Label the container clearly with "this compound Liquid Waste" and list all constituents, including the solvent.
-
Sharps Waste: Any sharps, such as needles or broken glass contaminated with this compound, must be disposed of in a designated sharps container.
Step 3: Waste Collection and Storage
All waste containers must be kept securely closed except when adding waste. Store the labeled waste containers in a designated satellite accumulation area within the laboratory. This area should be under the control of laboratory personnel and away from general laboratory traffic.
Step 4: Arrange for Professional Disposal
Do not dispose of this compound down the drain or in the regular trash.[1] This compound, like most research chemicals, requires disposal through a licensed hazardous waste disposal company. Contact your institution's Environmental Health and Safety (EHS) department to arrange for the collection and proper disposal of the waste. Provide them with a complete and accurate description of the waste stream.
Key Disposal Considerations
| Consideration | Guideline |
| Regulatory Compliance | All disposal activities must adhere to local, state, and federal regulations governing hazardous waste. |
| Container Management | Ensure waste containers are in good condition, compatible with the waste, and properly sealed to prevent leaks or spills.[1] |
| Labeling | All waste containers must be clearly and accurately labeled with their contents. |
| Documentation | Maintain records of the amount of this compound waste generated and its disposal date. |
Disposal Workflow
The following diagram illustrates the procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Safeguarding Research: A Comprehensive Guide to Handling Fatostatin Hydrobromide
For Immediate Use by Laboratory Professionals
This document provides crucial safety and logistical guidance for the handling and disposal of Fatostatin hydrobromide, a potent inhibitor of Sterol Regulatory Element-Binding Protein (SREBP) activation. Adherence to these protocols is essential to ensure the safety of laboratory personnel and the integrity of experimental outcomes. This compound is utilized in research for its ability to block fat synthesis and its potential antitumor properties.[1][2][3]
Essential Safety and Handling Information
All personnel must be thoroughly trained on the potential hazards and proper handling procedures before working with this compound. A comprehensive understanding of the Safety Data Sheet (SDS) is mandatory. While a specific SDS was not publicly available, the following recommendations are based on best practices for handling similar chemical compounds.
Personal Protective Equipment (PPE):
The following table outlines the minimum required PPE for handling this compound.
| PPE Category | Item | Specifications |
| Eye Protection | Safety Glasses with Side Shields or Goggles | Must be worn at all times in the laboratory. |
| Hand Protection | Nitrile Gloves | Inspect for tears or holes before use. Change gloves frequently and immediately if contaminated. |
| Body Protection | Laboratory Coat | Fully buttoned to protect skin and clothing. |
| Respiratory Protection | Chemical Fume Hood | All handling of solid this compound and preparation of solutions should be performed in a certified chemical fume hood to prevent inhalation of dust or aerosols. |
Engineering Controls:
A properly functioning and certified chemical fume hood is the primary engineering control for minimizing inhalation exposure. Emergency eyewash stations and safety showers must be readily accessible in the work area.
Operational Protocols: From Receipt to Disposal
The following workflow provides a step-by-step guide for the safe handling of this compound.
Receiving and Storage:
Upon receipt, visually inspect the container for any signs of damage or leakage. This compound powder should be stored at 4°C in a tightly sealed container, away from moisture.[1] Stock solutions, typically prepared in DMSO, should be stored at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[3]
Preparation of Stock Solutions:
All manipulations of solid this compound must be conducted in a chemical fume hood to avoid inhalation of the powder.
-
Don appropriate PPE.
-
Tare a suitable container on an analytical balance within the fume hood.
-
Carefully weigh the desired amount of this compound.
-
Add the appropriate solvent (e.g., DMSO) to the desired concentration. This compound is soluble in DMSO at concentrations up to 25 mg/mL.[1]
-
Ensure the compound is fully dissolved , using sonication if necessary.
-
Clearly label the container with the compound name, concentration, solvent, date of preparation, and your initials.
Spill and Exposure Procedures:
-
In case of skin contact: Immediately wash the affected area with copious amounts of soap and water. Remove contaminated clothing.
-
In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
If inhaled: Move the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
-
If swallowed: Do NOT induce vomiting. Wash out mouth with water. Seek immediate medical attention.
-
For spills: Evacuate the area. Wear appropriate PPE and absorb the spill with an inert material (e.g., vermiculite, sand). Collect the absorbed material into a sealed container for proper disposal.
Disposal Plan
All waste contaminated with this compound must be disposed of as hazardous chemical waste.
| Waste Type | Disposal Procedure |
| Contaminated Solids | Includes used gloves, weigh boats, pipette tips, and any other solid materials that have come into contact with this compound. Place in a clearly labeled, sealed hazardous waste container. |
| Contaminated Liquids | Includes unused stock solutions and experimental media containing this compound. Collect in a designated, sealed hazardous waste container. Do not pour down the drain. |
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on waste stream management.
Experimental Protocols Cited
While specific experimental protocols will vary, a general methodology for treating cells with this compound is as follows:
-
Cell Culture: Plate cells at the desired density in appropriate culture vessels and allow them to adhere overnight.
-
Preparation of Working Solution: Dilute the this compound stock solution in cell culture medium to the final desired concentration. It is crucial to ensure that the final concentration of the solvent (e.g., DMSO) does not exceed a level that is toxic to the cells (typically <0.5%).
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the appropriate concentration of this compound. A vehicle control (medium with the same concentration of solvent) should always be included.
-
Incubation: Incubate the cells for the desired period.
-
Analysis: Following incubation, cells can be harvested for various downstream analyses, such as Western blotting, qPCR, or cell viability assays.
This guide is intended to provide a framework for the safe handling of this compound. Always consult your institution's specific safety protocols and the most recent Safety Data Sheet. Your diligence in following these procedures is paramount to maintaining a safe and productive research environment.
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
